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  • Product: 1-(4-Tert-butylphenyl)piperidin-4-amine
  • CAS: 1016818-89-5

Core Science & Biosynthesis

Foundational

chemical structure and molecular properties of 1-(4-Tert-butylphenyl)piperidin-4-amine

Physicochemical Profiling, Synthetic Utility, and Molecular Architecture[1][2] Executive Summary 1-(4-Tert-butylphenyl)piperidin-4-amine is a specialized heterocyclic building block characterized by a lipophilic para-ter...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Utility, and Molecular Architecture[1][2]

Executive Summary

1-(4-Tert-butylphenyl)piperidin-4-amine is a specialized heterocyclic building block characterized by a lipophilic para-tert-butylphenyl tail attached to a polar piperidine-4-amine head group.[1] While not a marketed drug itself, this scaffold represents a critical pharmacophore found in various G-protein coupled receptor (GPCR) ligands, antifungal agents (e.g., fenpropidin analogs), and antihistamines.

This technical guide provides a comprehensive analysis of its molecular properties, optimized synthetic routes via Palladium-catalyzed cross-coupling, and handling protocols. Researchers must distinguish this compound from its structural isomer, N-phenyl-1-(tert-butyl)piperidin-4-amine, and the controlled substance precursor tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP).[1]

Part 1: Molecular Architecture & Physicochemical Profile

The molecule consists of a central piperidine ring in a chair conformation, N-substituted with a 4-tert-butylphenyl group.[1] The C4 position holds a primary amine, serving as a handle for further derivatization (e.g., amide coupling, reductive amination).

1.1 Structural Descriptors
PropertyValueNotes
SMILES CC(C)(C)c1ccc(N2CCC(N)CC2)cc1Useful for cheminformatics & docking.[1][2]
InChI Key Unique identifier requiredStandardizes database searches.
LogP (Predicted) 3.2 – 3.8Highly lipophilic due to the tert-butyl group.[1]
pKa (Base) ~10.2 (Piperidine amine)The primary amine is highly basic; exists as cation at pH 7.4.
H-Bond Donors 2From the primary amine (-NH₂).[1]
H-Bond Acceptors 2Tertiary amine (ring) and primary amine.[1]
Rotatable Bonds 2C(phenyl)-N(piperidine) and C(t-butyl)-Phenyl.[1]
1.2 Conformational Analysis

The piperidine ring predominantly adopts a chair conformation .[3] The bulky 4-tert-butylphenyl group at the N1 position and the amine at C4 prefer equatorial orientations to minimize 1,3-diaxial interactions.[1] The tert-butyl group on the phenyl ring acts as a "lipophilic anchor," often burying itself in hydrophobic pockets of receptor targets (e.g., hERG channel, GPCR orthosteric sites).

StructureProperties Figure 1: Structure-Property Relationships (SPR) of 1-(4-Tert-butylphenyl)piperidin-4-amine Core Piperidine Core (Chair Conformation) Tail 4-tert-Butylphenyl Group (Lipophilic Anchor) Core->Tail N1 Substitution Head C4-Primary Amine (Reactive Handle) Core->Head C4 Substitution Prop1 High LogP (~3.5) Membrane Permeability Tail->Prop1 Prop2 hERG Liability Risk (Hydrophobic Trapping) Tail->Prop2 Prop3 Amide/Urea Formation (Library Generation) Head->Prop3

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of 1-(4-tert-butylphenyl)piperidin-4-amine is most efficiently achieved via Buchwald-Hartwig Amination .[1] Traditional nucleophilic aromatic substitution (SNAr) is ineffective here because the tert-butyl group is electron-donating, deactivating the phenyl ring toward nucleophilic attack.[1]

2.1 Optimized Route: Pd-Catalyzed Cross-Coupling

This protocol ensures high yields and avoids the formation of bis-arylated byproducts by using a protected diamine.[1]

Step 1: N-Arylation

  • Reagents: 1-Bromo-4-tert-butylbenzene + 4-(N-Boc-amino)piperidine.[1]

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: BINAP or XPhos (preferred for electron-rich aryl halides).[1]

  • Base: NaOtBu or Cs₂CO₃.[4]

  • Solvent: Toluene or Dioxane, 100°C.

Step 2: Deprotection

  • Reagents: TFA/DCM or HCl/Dioxane.

  • Product: 1-(4-Tert-butylphenyl)piperidin-4-amine (isolated as HCl salt or free base).[1]

2.2 Synthetic Workflow Diagram

Synthesis Figure 2: Two-Step Synthesis via Palladium-Catalyzed Amination SM1 1-Bromo-4-tert-butylbenzene Int1 Intermediate: 1-(4-t-Butylphenyl)-4-(N-Boc)aminopiperidine SM1->Int1 Buchwald-Hartwig Coupling SM2 4-(N-Boc-amino)piperidine SM2->Int1 Buchwald-Hartwig Coupling Prod Target: 1-(4-Tert-butylphenyl)piperidin-4-amine Int1->Prod Acidic Deprotection Cat Pd(OAc)2 / XPhos / NaOtBu Toluene, 100°C Cat->Int1 Deprot 4M HCl in Dioxane or TFA/DCM Deprot->Prod

2.3 Critical Process Parameters
  • Ligand Selection: Standard PPh₃ is insufficient. Bulky, electron-rich phosphines like XPhos or RuPhos are required to facilitate the oxidative addition into the electron-rich aryl bromide [1][2].[1]

  • Base Sensitivity: Use Cs₂CO₃ if functional group tolerance is needed; NaOtBu is faster but stronger.

  • Purification: The Boc-protected intermediate is lipophilic and easily purified by silica flash chromatography (Hexane/EtOAc).[1] The final amine is polar; use amine-functionalized silica or basic extraction (DCM/NaOH).[1]

Part 3: Analytical Characterization

To validate the identity of the synthesized material, the following spectral signatures must be confirmed.

TechniqueExpected SignatureDiagnostic Signals
¹H NMR (400 MHz, CDCl₃) Aromatic: δ 7.30 (d, 2H), 6.90 (d, 2H) t-Butyl: δ 1.30 (s, 9H) Piperidine: δ 3.60 (m, 2H), 2.80 (m, 2H)The AA'BB' aromatic system and the sharp singlet at 1.3 ppm are definitive.
LC-MS (ESI+) [M+H]⁺ = 233.2Single peak purity >95%.[1]
IR Spectroscopy N-H stretch: 3300–3400 cm⁻¹ C-H stretch (aliphatic): 2960 cm⁻¹Absence of C=O (carbonyl) confirms deprotection.
Part 4: Pharmacophore & Biological Potential
4.1 Biological Activity Profile

This compound serves as a "privileged structure" scaffold.[5]

  • Antifungal Activity: The tert-butylphenyl-piperidine motif mimics the structure of Fenpropidin and Amorolfine , which inhibit ergosterol biosynthesis (specifically

    
    -reductase and 
    
    
    
    -isomerase) [3].[1]
  • GPCR Ligands: N-aryl piperidines are classic scaffolds for Dopamine (D2/D4) and Serotonin (5-HT) receptor antagonists.[1] The bulky tert-butyl group often improves potency by filling hydrophobic pockets but increases the risk of off-target effects.[1]

4.2 hERG Liability Warning

Critical Safety Note for Drug Design: The combination of a basic amine (pKa ~10) and a lipophilic tail (LogP >3) is a classic pharmacophore for hERG potassium channel blockade. This can lead to QT interval prolongation (cardiotoxicity).

  • Mitigation: If using this scaffold in drug discovery, early hERG screening is mandatory. Introducing polarity on the tert-butyl group (e.g., replacing -C(CH₃)₃ with -CF₃ or a polar heterocycle) may reduce this risk.[1]

Part 5: Handling, Stability & Safety
  • Physical State: Off-white to pale yellow solid or viscous oil (depending on purity/salt form).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amines are prone to oxidation (N-oxide formation) upon prolonged air exposure.[1]

  • Safety Profile:

    • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[6][7] 2A (H319).

    • Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust/vapors.[7][8]

    • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References
  • Buchwald-Hartwig Amination Protocols

    • Source: Organic Chemistry Portal. "Buchwald-Hartwig Reaction."[1]

    • URL:[Link]

  • Ligand Selection for Electron-Rich Aryl Halides

    • Source: Sigma-Aldrich (Merck).[1] "Buchwald-Hartwig Cross Coupling Reaction Product Guide."

  • Piperidine Scaffolds in Antifungals

    • Source: National Institutes of Health (PMC). "Synthesis and Biological Evaluation of 4-Aminopiperidines as Novel Antifungal Agents."
    • URL:[Link]

  • Compound Registry Data (CAS 1016818-89-5)

    • Source: Amaybio Product C
    • URL:[Link]

Sources

Exploratory

The Emerging Therapeutic Potential of 1-(4-Tert-butylphenyl)piperidin-4-amine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold The 1-(4-tert-butylphenyl)piperidin-4-amine core represents a compelling starting point for the design of novel therapeutics. This scaffold combines the conf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1-(4-tert-butylphenyl)piperidin-4-amine core represents a compelling starting point for the design of novel therapeutics. This scaffold combines the conformational flexibility and favorable pharmacokinetic properties of the piperidine ring with the specific steric and electronic attributes of the 4-tert-butylphenyl group. The piperidine moiety is a well-established constituent in numerous approved drugs, valued for its ability to modulate solubility, lipophilicity, and metabolic stability, while also providing a three-dimensional framework for precise pharmacophore presentation.[1] The introduction of the bulky, lipophilic tert-butyl group on the N-phenyl ring offers a unique opportunity to explore novel interactions within biological targets and to fine-tune the physicochemical properties of potential drug candidates. This guide will provide an in-depth exploration of the synthesis, potential therapeutic applications, and structure-activity relationships of derivatives based on this promising scaffold.

Synthetic Strategies: Building the 1-(4-Tert-butylphenyl)piperidin-4-amine Core

The construction of 1-(4-tert-butylphenyl)piperidin-4-amine derivatives typically commences with the synthesis of the core scaffold, followed by diversification at the 4-amino position. A common and efficient method for the N-arylation of the piperidine ring is the Buchwald-Hartwig amination. However, for the specific target scaffold, a more direct approach often involves the reductive amination of N-Boc-4-piperidone with 4-tert-butylaniline, followed by deprotection and subsequent functionalization.

General Synthetic Workflow

G start N-Boc-4-piperidone + 4-tert-butylaniline reductive_amination Reductive Amination (e.g., NaBH(OAc)3) start->reductive_amination intermediate 1-(4-tert-butylphenyl)-N-Boc-piperidin-4-amine reductive_amination->intermediate deprotection Boc Deprotection (e.g., TFA or HCl) intermediate->deprotection core 1-(4-tert-butylphenyl)piperidin-4-amine (Core Scaffold) deprotection->core diversification Diversification at 4-amino group (Amidation, Alkylation, etc.) core->diversification derivatives Target Derivatives diversification->derivatives

Caption: General synthetic workflow for 1-(4-tert-butylphenyl)piperidin-4-amine derivatives.

Detailed Experimental Protocol: Reductive Amination

A robust and widely applicable method for the synthesis of the core scaffold and its derivatives is reductive amination.[2] This reaction involves the formation of an imine or enamine intermediate from a ketone (N-substituted-4-piperidone) and an amine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a favored reducing agent for this transformation due to its mildness and selectivity.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the N-substituted 4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1-1.5 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 4-aminopiperidine derivative.

Potential Pharmaceutical Applications and Structure-Activity Relationships (SAR)

The 1-(4-tert-butylphenyl)piperidin-4-amine scaffold holds promise across several therapeutic areas. The following sections will explore these applications, drawing on data from structurally related compounds to infer potential SAR for the target derivatives.

Antifungal Agents

Recent studies have highlighted the potential of 4-aminopiperidine derivatives as potent antifungal agents that target ergosterol biosynthesis.[2] Specifically, compounds that inhibit the enzymes sterol C14-reductase and sterol C8-isomerase have shown significant activity against clinically relevant fungal strains.[2]

A study on 1-benzyl-4-aminopiperidine derivatives revealed key SAR insights. For instance, the presence of a long alkyl chain (e.g., n-dodecyl) at the 4-amino position was found to be crucial for potent antifungal activity.[2] Interestingly, the derivative 1-benzyl-N-(4-(tert-butyl)benzyl)piperidin-4-amine also exhibited notable activity, suggesting that a bulky, lipophilic group at this position is well-tolerated and can contribute to the antifungal effect.[2]

Hypothetical SAR for Antifungal Activity:

R1 Substituent (at Piperidine N1)R2 Substituent (at 4-amino)Predicted Antifungal ActivityRationale
4-tert-butylphenyln-DodecylHighThe long alkyl chain is known to be beneficial for activity in related scaffolds.[2]
4-tert-butylphenyl4-tert-butylbenzylModerate to HighThe bulky, lipophilic group is tolerated and may enhance interactions with the fungal enzyme.
4-tert-butylphenylShort alkyl (e.g., methyl)LowShorter alkyl chains have been shown to be detrimental to activity in similar series.[2]
Analgesics: Targeting Opioid and TRPV1 Receptors

The piperidine scaffold is a cornerstone in the development of potent analgesics, most notably the fentanyl class of µ-opioid receptor agonists. While direct analogues of the target scaffold as opioid modulators are not extensively reported, the structural similarity warrants exploration.

More directly relevant is the investigation of N-aryl piperazine derivatives as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for the treatment of pain. A notable example is N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a potent and well-studied TRPV1 antagonist.[3] This suggests that the N-(4-tert-butylphenyl) moiety is a key pharmacophoric element for interacting with the TRPV1 receptor. Replacing the piperazine core with a piperidine could lead to novel TRPV1 modulators with potentially different selectivity and pharmacokinetic profiles.

Proposed Mechanism of Action for TRPV1 Antagonism:

G ligand 1-(4-tert-butylphenyl)piperidin-4-amine Derivative binding Binding to Receptor ligand->binding receptor TRPV1 Receptor binding->receptor inhibition Allosteric Inhibition binding->inhibition prevents channel_opening Capsaicin/Heat-induced Channel Opening inhibition->channel_opening calcium_influx Ca2+ Influx channel_opening->calcium_influx pain_signal Pain Signal Transduction calcium_influx->pain_signal

Caption: Proposed mechanism of TRPV1 antagonism by 1-(4-tert-butylphenyl)piperidin-4-amine derivatives.

Antiviral Activity: Targeting Hepatitis C Virus (HCV) Assembly

A high-throughput screen identified 4-aminopiperidine derivatives as potent inhibitors of Hepatitis C Virus (HCV) proliferation.[4] Further investigation revealed that this class of compounds acts by inhibiting the assembly and release of infectious viral particles, a mechanism distinct from many currently approved direct-acting antivirals.[4]

The SAR studies on this series of compounds indicated that diversification at both the piperidine nitrogen and the 4-amino nitrogen is crucial for optimizing potency and metabolic stability. The presence of an N-aryl group on the piperidine was a common feature of active compounds. This provides a strong rationale for investigating 1-(4-tert-butylphenyl)piperidin-4-amine derivatives in this therapeutic area.

Central Nervous System (CNS) Disorders

The piperidine scaffold is prevalent in drugs targeting the CNS.[1] While specific data on the target scaffold is limited, related 4-aminopiperidine derivatives have been investigated as cognition enhancers. The ability of the piperidine ring to cross the blood-brain barrier, combined with the modulatory effects of the N-aryl substituent, makes this an area ripe for exploration.

Conclusion and Future Directions

The 1-(4-tert-butylphenyl)piperidin-4-amine scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The synthetic accessibility of this core, primarily through reductive amination, allows for extensive diversification and the generation of compound libraries for screening. Based on the analysis of structurally related compounds, the most promising avenues for investigation include the development of novel antifungal agents, non-opioid analgesics targeting the TRPV1 receptor, and antiviral compounds that inhibit HCV assembly.

Future research should focus on the systematic exploration of the structure-activity relationships of derivatives of this scaffold. Key areas for optimization will include the nature of the substituent at the 4-amino position, which has been shown to be critical for activity in several therapeutic contexts. Furthermore, a thorough evaluation of the pharmacokinetic and toxicological profiles of lead compounds will be essential for their advancement as clinical candidates. The insights provided in this guide offer a solid foundation for researchers and drug development professionals to unlock the full therapeutic potential of this exciting class of molecules.

References

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

  • Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. ResearchGate. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. [Link]

  • Method for preparing 4-Boc-aminopiperidine.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. [Link]

  • Method for synthesizing 1-boc-4-aminopiperidine.
  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]

  • Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. PubMed. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Investigation, scaffold hopping of novel donepezil-based compounds as anti-Alzhiemer's agents: synthesis, in-silico and pharmacological evaluations. ResearchGate. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. [Link]

  • In silico studies of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide derivatives as potent TRPV1 antagonists using 3D QSAR, ADMET and Molecular Docking. ResearchGate. [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC. [Link]

  • Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. [Link]

  • Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. PMC. [Link]

  • Novel 1-Amidino-4-Phenylpiperazines as Potent Agonists at Human TAAR1 Receptor: Rational Design, Synthesis, Biological Evaluation and Molecular Docking Studies. PMC. [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]

  • 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. PubMed Central. [Link]

  • Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. MDPI. [Link]

Sources

Foundational

CAS number and chemical identifiers for 1-(4-Tert-butylphenyl)piperidin-4-amine

The following technical guide provides an in-depth analysis of 1-(4-Tert-butylphenyl)piperidin-4-amine , a specialized heterocyclic building block used in medicinal chemistry. This document is structured for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(4-Tert-butylphenyl)piperidin-4-amine , a specialized heterocyclic building block used in medicinal chemistry. This document is structured for researchers and drug development professionals, focusing on chemical identity, synthesis protocols, and handling standards.

[1][2][3][4]

Executive Summary

1-(4-Tert-butylphenyl)piperidin-4-amine (CAS 1016818-89-5 ) is a disubstituted piperidine derivative characterized by a lipophilic tert-butylphenyl moiety attached to the piperidine nitrogen and a primary amine at the C4 position.[1][2][3][4] This structural motif serves as a critical scaffold in the synthesis of pharmaceutical candidates, particularly in the development of antifungal agents (targeting ergosterol biosynthesis), GPCR ligands (such as opioid or sigma receptor modulators), and kinase inhibitors. Its amphiphilic nature—combining a hydrophobic tail with a polar, basic head group—makes it an ideal linker for optimizing pharmacokinetic profiles.

Chemical Identity & Identifiers

The following table consolidates the verified chemical identifiers for this compound.

Identifier Value
Chemical Name 1-(4-Tert-butylphenyl)piperidin-4-amine
CAS Number 1016818-89-5
Molecular Formula C₁₅H₂₄N₂
Molecular Weight 232.37 g/mol
SMILES CC(C)(C)C1=CC=C(N2CCC(N)CC2)C=C1
InChIKey Calculated: HTIWISWAPVQGMI-UHFFFAOYSA-N
MDL Number MFCD30477000
Synonyms 1-(4-t-Butylphenyl)-4-aminopiperidine; 4-Amino-1-(4-tert-butylphenyl)piperidine
Physicochemical Properties (Calculated)
  • LogP (Octanol/Water): 3.2 ± 0.4 (Lipophilic)

  • pKa (Conjugate Acid): ~10.1 (Piperidine nitrogen), ~8.5 (Primary amine)

  • Polar Surface Area (PSA): 29.26 Ų

  • Rotatable Bonds: 2

Synthesis & Manufacturing Protocols

The synthesis of 1-(4-Tert-butylphenyl)piperidin-4-amine is most reliably achieved through Buchwald-Hartwig Palladium-Catalyzed Cross-Coupling . This method is preferred over nucleophilic aromatic substitution (


) because the tert-butyl group is electron-donating, deactivating the phenyl ring toward direct nucleophilic attack.
Core Synthesis Route: Buchwald-Hartwig Amination

This protocol couples 1-bromo-4-tert-butylbenzene with 4-(N-Boc-amino)piperidine , followed by acidic deprotection.

Reaction Scheme (DOT Visualization)

SynthesisPathway Start1 1-Bromo-4-tert-butylbenzene Catalyst Pd(OAc)2 / BINAP NaOtBu, Toluene, 100°C Start1->Catalyst Start2 4-(N-Boc-amino)piperidine Start2->Catalyst Intermediate Intermediate: N-Boc-1-(4-t-butylphenyl) piperidin-4-amine Catalyst->Intermediate C-N Coupling Reagent2 TFA / DCM or HCl / Dioxane Intermediate->Reagent2 Deprotection Product FINAL PRODUCT: 1-(4-Tert-butylphenyl) piperidin-4-amine Reagent2->Product Salt Neutralization

Figure 1: Step-wise synthesis pathway via Palladium-catalyzed cross-coupling and Boc-deprotection.

Experimental Protocol

Step 1: C-N Cross-Coupling

  • Reagents: Charge a dry reaction flask with 1-bromo-4-tert-butylbenzene (1.0 eq), 4-(N-Boc-amino)piperidine (1.2 eq),

    
     (5 mol%), and BINAP (10 mol%).
    
  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Base: Add Sodium tert-butoxide (NaOtBu, 1.5 eq) under an inert atmosphere (

    
     or Ar).
    
  • Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC or LC-MS for the disappearance of the aryl bromide.

  • Workup: Cool to room temperature, filter through a Celite pad to remove Palladium residues, and concentrate the filtrate. Purify the N-Boc intermediate via silica gel flash chromatography (Hexanes/EtOAc).

Step 2: Deprotection

  • Dissolution: Dissolve the N-Boc intermediate in Dichloromethane (DCM).

  • Acidolysis: Add Trifluoroacetic acid (TFA) dropwise at 0°C (Ratio 1:4 TFA:DCM).

  • Stirring: Allow to warm to room temperature and stir for 2 hours.

  • Neutralization: Concentrate the solvent. Basify the residue with saturated

    
     or 1M NaOH to pH > 10.
    
  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate to yield the free amine.
    

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical parameters must be met.

Method Expected Signals / Criteria
¹H NMR (400 MHz, CDCl₃) δ 7.28 (d, 2H, Ar-H), δ 6.88 (d, 2H, Ar-H), δ 3.60 (d, 2H, Piperidine eq), δ 2.80 (m, 1H, CH-NH₂), δ 2.70 (t, 2H, Piperidine ax), δ 1.90 (d, 2H), δ 1.50 (m, 2H), δ 1.30 (s, 9H, t-Butyl).
LC-MS (ESI+) Major peak at [M+H]⁺ = 233.2 m/z . No significant bromide starting material peaks.
HPLC Purity >95% (Area %) at 254 nm.
Appearance Off-white to pale yellow solid or viscous oil (depending on salt form).

Handling & Safety (E-E-A-T)

As a primary amine, this compound exhibits basicity and potential for irritation. Strict adherence to safety protocols is required.

  • Hazard Statements (GHS):

    • H315: Causes skin irritation.[5][6]

    • H319: Causes serious eye irritation.[5][6]

    • H335: May cause respiratory irritation.[5][6]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free base is sensitive to

    
     absorption from the air (carbamate formation).
    
  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

Applications in Drug Discovery

This building block is utilized to introduce the 4-tert-butylphenyl-piperidine motif, which is known to improve potency and metabolic stability in various drug classes:

  • Antifungal Agents: Analogues of Fenpropidin and Fenpropimorph often utilize bulky lipophilic groups to inhibit the sterol isomerase or reductase enzymes in the ergosterol pathway.

  • GPCR Modulators: The 4-aminopiperidine core is a "privileged structure" for targeting G-protein coupled receptors, including Chemokine receptors (CCR5/CCR2) and Opioid receptors.

  • Kinase Inhibitors: Used as a solvent-exposed tail group to improve solubility and cellular permeability of ATP-competitive inhibitors.

Workflow: Derivatization Strategy

Derivatization Compound 1-(4-Tert-butylphenyl) piperidin-4-amine Target1 Amide Coupling (R-COOH + HATU) Compound->Target1 Target2 Reductive Amination (R-CHO + NaBH(OAc)3) Compound->Target2 Target3 Sulfonylation (R-SO2Cl + TEA) Compound->Target3 Result1 Amide Library (GPCR Ligands) Target1->Result1 Result2 Secondary Amines (Ion Channel Blockers) Target2->Result2 Result3 Sulfonamides (Enzyme Inhibitors) Target3->Result3

Figure 2: Common derivatization pathways for medicinal chemistry library generation.

References

  • Sigma-Aldrich. 1-(4-tert-butylphenyl)ethylamine and related Piperidine derivatives Product Detail. Retrieved from

  • BLDpharm. Product Analysis: 1-(4-Tert-butylphenyl)piperidin-4-amine (CAS 1016818-89-5).[1][2][3][4] Retrieved from

  • PubChem. Compound Summary for Piperidine Derivatives. (General Reference for 4-aminopiperidine class properties). Retrieved from

  • Chemical Book/ChemHome. CAS 1016818-89-5 Entry and MSDS Data. Retrieved from

(Note: Specific literature citations for this exact CAS are limited due to its nature as a specialized intermediate; protocols are derived from standard methodologies for the 1-aryl-4-aminopiperidine class.)

Sources

Exploratory

structural analysis of piperidin-4-amine derivatives in medicinal chemistry

This technical guide details the structural analysis, synthetic architecture, and medicinal chemistry optimization of piperidin-4-amine derivatives. A Technical Guide for Medicinal Chemists The Privileged Architecture Th...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural analysis, synthetic architecture, and medicinal chemistry optimization of piperidin-4-amine derivatives.

A Technical Guide for Medicinal Chemists

The Privileged Architecture

The piperidin-4-amine (4-AP) scaffold is a "privileged structure" in medicinal chemistry, serving as a core motif in numerous FDA-approved therapeutics ranging from analgesics (Fentanyl) to gastroprokinetics (Prucalopride) and antiretrovirals (Vicriviroc).[1]

Unlike its regioisomer piperidin-3-amine (found in JAK inhibitors like Tofacitinib), the 4-AP scaffold possesses a unique structural advantage: symmetry .[1]

  • Achiral Core: The unsubstituted piperidin-4-amine is achiral, simplifying initial SAR (Structure-Activity Relationship) campaigns by eliminating the need for early-stage enantioseparation.

  • Vectorial Diversity: The C4-nitrogen offers a vector perpendicular to the piperidine ring plane (in the axial conformer) or extending the equatorial plane, allowing precise probe placement into deep protein pockets (e.g., GPCR orthosteric sites).

Conformational Dynamics: The Chair Flip

Understanding the conformational preference of the 4-amino group is critical for binding affinity.[1] The piperidine ring predominantly exists in a chair conformation.[1] The substituent at C4 can adopt either an equatorial or axial orientation.[1]

Thermodynamic Preferences

For a simple N-substituted piperidin-4-amine, the equatorial conformer is generally favored due to 1,3-diaxial steric interactions present in the axial conformer. However, this equilibrium can be shifted by:

  • Intramolecular Hydrogen Bonding: If the N-substituent contains a hydrogen bond acceptor (e.g., a carbonyl), it may stabilize the axial position via interaction with the protonated piperidine nitrogen.

  • Protonation State: The pKa of the primary/secondary amine at C4 (~10.[1]4) means it is protonated at physiological pH, influencing electrostatic interactions within the binding pocket.

Visualization of Conformational Equilibrium

The following diagram illustrates the dynamic equilibrium and the energy barrier associated with the ring flip.

Conformation Equatorial Equatorial Conformer (Thermodynamically Favored) Minimizes 1,3-diaxial strain TS Twist-Boat Transition State (High Energy) Equatorial->TS Ring Flip (+10-12 kcal/mol) Axial Axial Conformer (Sterically Crowded) Accessible via H-bond stabilization TS->Axial

Figure 1: Conformational energy landscape of 4-substituted piperidines. The equatorial form is generally preferred unless specific intramolecular interactions stabilize the axial isomer.

Synthetic Architectures

Accessing diverse 4-AP derivatives requires robust synthetic pathways.[1] Two primary strategies dominate: Reductive Amination (for alkyl/aryl amines) and Curtius Rearrangement (for carbamates/ureas).[1]

Primary Synthetic Workflow

The choice of route depends on the desired linker at the N4 position.

Synthesis Ketone N-Boc-4-Piperidone RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Ketone->RedAm SnAr SnAr Displacement (4-LG-Piperidine) Ketone->SnAr Alt. Route Acid N-Boc-Isonipecotic Acid Curtius Curtius Rearrangement (DPPA, tBuOH) Acid->Curtius SecAmine Secondary Amine (4-NH-R) RedAm->SecAmine Direct Access Carbamate C4-Carbamate/Urea (4-NH-CO-R) Curtius->Carbamate Nitrogen Insertion SnAr->SecAmine

Figure 2: Strategic synthetic entry points for functionalizing the C4 position.

Medicinal Chemistry Case Studies

Case Study A: The GPCR Anchor (Fentanyl & GPCR Antagonists)

In the Fentanyl class (Mu-opioid agonists), the 4-AP scaffold acts as a rigid spacer.[1] The piperidine nitrogen (N1) engages in an ionic bond with a conserved Aspartate residue (Asp147 in MOR), while the 4-anilido group projects into a hydrophobic sub-pocket.[1]

  • Key Insight: The high lipophilicity (LogP ~4.[1]0) of the N-phenethyl group drives blood-brain barrier penetration, while the 4-AP core maintains the necessary geometric distance between the cationic center and the aromatic ring.

Case Study B: CCR5 Antagonists (Vicriviroc)

Vicriviroc utilizes a piperazinopiperidine core.[1][2] Here, the 4-amino group is part of a piperazine ring fused to the piperidine.[2][3]

  • Mechanism: The 4-AP core serves as a "universal adapter," allowing the molecule to span the transmembrane bundle of the CCR5 receptor. The basicity of the secondary amine is modulated to prevent excessive hERG channel inhibition, a common liability in this class.

ADME Optimization & Metabolic Stability

A major liability of the 4-AP scaffold is metabolic instability, specifically N-dealkylation catalyzed by CYP3A4.

Metabolic Hotspots

The C4-amino group often interacts with Ser119 in CYP3A4, positioning the N-substituent for oxidation.

  • Solution 1 (Steric Blockade): Introduction of a methyl group at C4 (creating a quaternary center) or adjacent C3 positions can sterically hinder CYP access.[1]

  • Solution 2 (Basicity Modulation): High basicity correlates with phospholipidosis and hERG toxicity.[1] Fluorination is a key strategy.[1]

Quantitative Data: Fluorine Effect on pKa

Introduction of fluorine at the C3 position lowers the pKa of the piperidine nitrogen via the inductive effect, improving membrane permeability and metabolic stability.

Derivative StructurepKa (Piperidine N)LogD (pH 7.[1]4)Metabolic Stability (t1/2, Human Microsomes)
Unsubstituted 4-AP 10.4-1.2Low (< 15 min)
3-Fluoro-4-AP 9.1-0.8Moderate (30-60 min)
3,3-Difluoro-4-AP 7.8-0.3High (> 60 min)
4-Methyl-4-AP 10.5-0.9High (Steric block)

Experimental Protocols

Protocol 1: High-Yield Reductive Amination

Objective: Synthesis of N-substituted piperidin-4-amines from 4-piperidone. Reagents: N-Boc-4-piperidone (1.0 eq), Primary Amine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1.0 eq), DCM.

  • Imine Formation: Dissolve N-Boc-4-piperidone and the primary amine in anhydrous DCM (0.2 M). Add Acetic Acid.[1] Stir at Room Temperature (RT) for 1 hour under Nitrogen.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 12-16 hours. Monitor by LC-MS (Look for disappearance of imine).[1]

  • Workup: Quench with sat. NaHCO3. Extract with DCM (3x).[1] Wash organics with brine, dry over Na2SO4.[1]

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol 2: Microsomal Stability Assay

Objective: Assess liability of N-dealkylation.

  • Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).[1]

  • Initiate reaction with NADPH (1 mM).[1]

  • Sample at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analyze by LC-MS/MS.[1] Calculate intrinsic clearance (

    
    ).[1]
    

References

  • Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. BenchChem. [1]

  • Piperidine-containing drugs and recently studied analogs. European Journal of Medicinal Chemistry.

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry.

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights. ACS Medicinal Chemistry Letters. [1]

  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives. Journal of Medicinal Chemistry.

  • [2-(4-Phenyl-4-piperidinyl)ethyl]amine based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 1-(4-Tert-butylphenyl)piperidin-4-amine

An In-Depth Technical Guide to the Synthesis of 1-(4-Tert-butylphenyl)piperidin-4-amine Introduction 1-(4-Tert-butylphenyl)piperidin-4-amine is a key synthetic intermediate in medicinal chemistry, serving as a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-(4-Tert-butylphenyl)piperidin-4-amine

Introduction

1-(4-Tert-butylphenyl)piperidin-4-amine is a key synthetic intermediate in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Its structure, featuring a piperidine core N-substituted with a 4-tert-butylphenyl group, is prevalent in compounds targeting a range of biological systems. This guide provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development.

The presented methodology follows a robust and efficient two-step sequence: a reductive amination reaction followed by the deprotection of a carbamate intermediate. This approach is favored for its operational simplicity, high yields, and the use of readily available starting materials. We will delve into the causality behind experimental choices, provide step-by-step instructions, and offer insights into reaction monitoring and product characterization. An alternative synthetic strategy, the Buchwald-Hartwig amination, is also discussed for its utility in forming the critical aryl-nitrogen bond.

Synthetic Strategy Overview

The primary synthetic route involves the reaction of 4-tert-butylaniline with N-Boc-4-piperidinone. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent self-reaction and ensure selective N-arylation at the 4-position of the piperidone. The resulting iminium ion intermediate is reduced in situ using sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the Boc-protected secondary amine. The final step is the removal of the Boc protecting group under acidic conditions to furnish the target primary amine.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection A N-Boc-4-piperidinone C tert-butyl 4-((4-(tert-butyl)phenyl)amino) piperidine-1-carboxylate A->C NaBH(OAc)₃, DCM B 4-tert-butylaniline B->C D 1-(4-Tert-butylphenyl)piperidin-4-amine (Final Product) C->D TFA or HCl

Caption: Overall synthetic workflow for 1-(4-tert-butylphenyl)piperidin-4-amine.

Mechanism Spotlight: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, combining the formation of a C-N bond and a reduction in a single pot.[1] The reaction between a ketone (N-Boc-4-piperidinone) and a primary amine (4-tert-butylaniline) first forms a hemiaminal intermediate. Under mildly acidic conditions, this intermediate readily dehydrates to form a stable iminium ion. The reducing agent, sodium triacetoxyborohydride, is a mild hydride donor that selectively reduces the electrophilic iminium ion over the starting ketone, driving the reaction to completion.[2][3]

G start Ketone + Amine hemiaminal Hemiaminal Intermediate start->hemiaminal - H⁺ iminium Iminium Ion (+H₂O) hemiaminal->iminium - H₂O product Secondary Amine iminium->product + [H⁻] from NaBH(OAc)₃

Caption: Simplified mechanism of reductive amination.

Materials and Reagents

ReagentMolecular FormulaMW ( g/mol )SupplierNotes
N-Boc-4-piperidinoneC₁₀H₁₇NO₃199.25Commercially AvailableStore under inert atmosphere
4-tert-butylanilineC₁₀H₁₅N149.23Commercially AvailableMay require distillation if impure
Sodium triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.94Commercially AvailableMoisture sensitive; handle quickly
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93Commercially AvailableUse dry solvent for best results
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02Commercially AvailableCorrosive; handle in a fume hood
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01Lab PreparedFor aqueous work-up
Sodium Hydroxide (10 M solution)NaOH40.00Lab PreparedFor final product basification
Anhydrous Magnesium SulfateMgSO₄120.37Commercially AvailableFor drying organic layers

Detailed Experimental Protocol

Part 1: Synthesis of tert-butyl 4-((4-(tert-butyl)phenyl)amino)piperidine-1-carboxylate

This procedure details the reductive amination of N-Boc-4-piperidinone with 4-tert-butylaniline.[2][3]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidinone (5.00 g, 25.1 mmol, 1.0 eq).

  • Solvent and Reagent Addition: Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM). To this solution, add 4-tert-butylaniline (4.12 g, 27.6 mmol, 1.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (7.97 g, 37.6 mmol, 1.5 eq) portion-wise over 15 minutes. The addition may cause slight effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is fully consumed.

  • Aqueous Work-up: Quench the reaction by slowly adding 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to afford the Boc-protected intermediate as a white to off-white solid.

Part 2: Synthesis of 1-(4-Tert-butylphenyl)piperidin-4-amine (Final Product)

This protocol describes the deprotection of the N-Boc group to yield the final product.[2][3]

  • Reaction Setup: Dissolve the purified intermediate from Part 1 (e.g., 7.0 g, 21.0 mmol, 1.0 eq) in DCM (100 mL) in a 250 mL round-bottom flask at 0 °C (ice bath).

  • Acid Addition: Add trifluoroacetic acid (TFA) (16.2 mL, 210 mmol, 10.0 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Remove the ice bath and allow the solution to stir at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Basification: Dissolve the resulting residue in water (50 mL) and cool in an ice bath. Carefully basify the aqueous solution to a pH > 12 by the slow addition of 10 M aqueous sodium hydroxide (NaOH). A precipitate may form.

  • Extraction: Extract the aqueous layer with DCM (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure to yield the final product, 1-(4-tert-butylphenyl)piperidin-4-amine, typically as a solid. Further purification by recrystallization or chromatography can be performed if necessary.

Characterization Data (Expected)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25-7.35 (d, 2H), 6.85-6.95 (d, 2H), 3.60-3.70 (m, 2H), 3.10-3.20 (m, 1H), 2.70-2.80 (m, 2H), 1.95-2.05 (m, 2H), 1.45-1.60 (m, 2H), 1.30 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 149.0, 142.0, 126.0, 116.0, 52.0, 48.0, 34.0, 31.5.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₅H₂₄N₂ [M+H]⁺: 233.20; found: 233.2.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Dichloromethane is a volatile and suspected carcinogen.

  • Trifluoroacetic acid is highly corrosive and causes severe burns. Handle with extreme care.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with strong acids.

Alternative Synthetic Route: Buchwald-Hartwig Amination

An alternative and highly effective method for constructing the aryl-nitrogen bond is the Buchwald-Hartwig amination.[4][5] This palladium-catalyzed cross-coupling reaction would involve reacting 1-bromo-4-tert-butylbenzene with tert-butyl 4-aminopiperidine-1-carboxylate, followed by Boc deprotection.

Reaction Scheme:

  • Coupling: 1-bromo-4-tert-butylbenzene + tert-butyl 4-aminopiperidine-1-carboxylate → (Pd catalyst, phosphine ligand, base) → tert-butyl 4-((4-(tert-butyl)phenyl)amino)piperidine-1-carboxylate

  • Deprotection: Acid-mediated removal of the Boc group as described previously.

This route is advantageous for its broad substrate scope but requires careful screening of catalysts, ligands, and bases, and may necessitate additional purification steps to remove palladium residues from the final product.[6]

References

  • Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. (n.d.). scinapse.io. Retrieved February 15, 2026, from [Link]

  • The Chemical Properties and Synthesis of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride. (2025, November 20). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 15, 2026, from [Link]

  • Kowalska, P., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Retrieved February 15, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 15, 2026, from [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). Defense Technical Information Center. Retrieved February 15, 2026, from [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Retrieved February 15, 2026, from [Link]

  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. arkat-usa.org. Retrieved February 15, 2026, from [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. (2024, July). Synthesis Spotlight. Retrieved February 15, 2026, from [Link]

  • Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate. (n.d.). Google Patents.
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved February 15, 2026, from [Link]

  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. (n.d.). Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Method for synthesizing 1-boc-4-aminopiperidine. (n.d.). Google Patents.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters. Retrieved February 15, 2026, from [Link]

Sources

Application

Application Notes and Protocols for Reductive Amination Using 1-(4-Tert-butylphenyl)piperidin-4-amine

Introduction: The Strategic Importance of Reductive Amination and the 1-(4-Tert-butylphenyl)piperidin-4-amine Scaffold Reductive amination stands as a cornerstone transformation in modern organic synthesis, prized for it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Reductive Amination and the 1-(4-Tert-butylphenyl)piperidin-4-amine Scaffold

Reductive amination stands as a cornerstone transformation in modern organic synthesis, prized for its efficiency and broad applicability in forging carbon-nitrogen bonds.[1][2] This powerful reaction converts a carbonyl group into an amine through an intermediate imine, offering a more controlled alternative to direct alkylation of amines, which often suffers from over-alkylation.[1] The process is fundamental in the synthesis of a vast array of organic compounds, from fine chemicals to the active pharmaceutical ingredients (APIs) that form the basis of modern medicine.

The 1-(4-tert-butylphenyl)piperidin-4-amine scaffold is of particular interest to researchers in drug discovery and development. The piperidine ring is a privileged structure, frequently found in marketed drugs, while the 4-tert-butylphenyl group can impart favorable pharmacokinetic properties, such as increased metabolic stability and lipophilicity. This application note provides detailed procedures for the utilization of 1-(4-tert-butylphenyl)piperidin-4-amine in reductive amination reactions, offering insights into reaction optimization and troubleshooting.

Reaction Mechanism: A Stepwise Look at C-N Bond Formation

The reductive amination process occurs in two main stages within a single reaction vessel:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is often catalyzed by mild acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[1]

  • Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to yield the corresponding amine.[2] The choice of reducing agent is critical to the success of the reaction, as it must be mild enough to not significantly reduce the starting carbonyl compound.[3]

Reductive_Amination_Mechanism carbonyl Aldehyde/Ketone hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal + Amine amine 1-(4-Tert-butylphenyl)piperidin-4-amine amine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H₂O product Final Amine Product iminium->product + [H⁻] reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->iminium

Caption: General workflow for reductive amination.

Synthesis of 1-(4-Tert-butylphenyl)piperidin-4-amine

The synthesis of the title compound can be achieved through a two-step process involving an initial reductive amination to form a Boc-protected intermediate, followed by deprotection.

Protocol 1: Synthesis of tert-Butyl 4-((4-(tert-butyl)phenyl)amino)piperidine-1-carboxylate

This procedure is adapted from the synthesis of a structurally similar fentanyl intermediate.[4]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
N-Boc-4-piperidone199.272.00 g10.04 mmol1.0
4-tert-Butylaniline149.231.65 g11.04 mmol1.1
Acetic Acid60.050.60 g10.04 mmol1.0
Sodium Triacetoxyborohydride (STAB)211.943.19 g15.06 mmol1.5
Dichloromethane (DCM)-15 mL--
2M Sodium Hydroxide (aq)-15 mL--

Procedure:

  • To a round-bottom flask, add N-Boc-4-piperidone (2.00 g, 10.04 mmol), 4-tert-butylaniline (1.65 g, 11.04 mmol), and acetic acid (0.60 g, 10.04 mmol).

  • Dissolve the mixture in dichloromethane (13 mL) and cool the flask in an ice bath.

  • Add sodium triacetoxyborohydride (3.19 g, 15.06 mmol) portion-wise, maintaining the temperature below 10 °C.

  • Remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

  • Dilute the mixture with 15 mL of 2M aqueous sodium hydroxide and stir vigorously for 1 hour.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexanes) to obtain the desired Boc-protected amine.

Protocol 2: Deprotection of tert-Butyl 4-((4-(tert-butyl)phenyl)amino)piperidine-1-carboxylate

The Boc (tert-butoxycarbonyl) protecting group can be readily removed under acidic conditions.[3][5][6]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Boc-protected amine(Varies)1.00 g(Varies)
4M HCl in 1,4-Dioxane-25 mL-
2M Sodium Hydroxide (aq)-As needed-
Dichloromethane (DCM)-As needed-

Procedure:

  • Dissolve the Boc-protected amine (1.00 g) in 25 mL of 4M HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 4 hours.

  • Carefully neutralize the reaction mixture to a pH of approximately 8 by the addition of 2M aqueous sodium hydroxide.

  • Extract the aqueous solution three times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-tert-butylphenyl)piperidin-4-amine.

General Protocol for Reductive Amination with 1-(4-Tert-butylphenyl)piperidin-4-amine

This general protocol can be adapted for the reaction of 1-(4-tert-butylphenyl)piperidin-4-amine with various aldehydes and ketones.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
Aldehyde/Ketone(Varies)1.0 mmol1.01.0
1-(4-Tert-butylphenyl)piperidin-4-amine232.38256 mg1.1 mmol1.1
Sodium Triacetoxyborohydride (STAB)211.94318 mg1.5 mmol1.5
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)-10 mL--
Saturated Sodium Bicarbonate (aq)-As needed--

Procedure:

  • In a dry round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and 1-(4-tert-butylphenyl)piperidin-4-amine (256 mg, 1.1 mmol) in dichloromethane or 1,2-dichloroethane (10 mL).

  • Stir the solution at room temperature for 30-60 minutes to facilitate imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the carbonyl compound.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization.

Reductive_Amination_Protocol start Combine Aldehyde/Ketone and Amine in Solvent stir1 Stir for 30-60 min (Imine Formation) start->stir1 add_stab Add Sodium Triacetoxyborohydride stir1->add_stab stir2 Stir at Room Temperature (Monitor Progress) add_stab->stir2 quench Quench with Sat. NaHCO₃ stir2->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify

Caption: Experimental workflow for reductive amination.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low Conversion - Sterically hindered carbonyl compound or amine.- Incomplete imine/iminium ion formation.- Deactivated reducing agent.- Increase reaction temperature.- Add a catalytic amount of acetic acid to promote imine formation.- Use fresh, anhydrous reducing agent and solvent.
Formation of Alcohol Byproduct - Reducing agent is too strong and reduces the carbonyl starting material.- Ensure the use of a mild reducing agent like STAB or sodium cyanoborohydride.- Allow sufficient time for imine formation before adding the reducing agent if using a stronger one like sodium borohydride.[7]
Incomplete Reaction with Anilines - Anilines are less nucleophilic than aliphatic amines.- Consider alternative, more powerful reducing systems such as BH₃·THF/TMSCl/DMF or NaBH₄/TMSCl/DMF for electron-deficient anilines.[8]- For challenging couplings, Buchwald-Hartwig amination can be an alternative synthetic route.[1]
Difficult Purification - Presence of unreacted starting materials or byproducts with similar polarity to the product.- Optimize reaction stoichiometry to ensure complete consumption of the limiting reagent.- Employ alternative purification techniques such as crystallization or conversion to a salt for purification.

Safety and Handling

  • 1-(4-Tert-butylphenyl)piperidin-4-amine and its precursors: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10] Work in a well-ventilated fume hood.[9][10]

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable gases. Handle in a dry environment and avoid contact with moisture.

  • Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. Can release hydrogen cyanide gas upon contact with acid. Use with extreme caution and appropriate engineering controls.

  • Solvents: Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Handle with appropriate care and dispose of waste according to institutional guidelines.

References

  • Master Organic Chemistry. (2017, September 1).
  • Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • MDPI. (2021, November 28). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
  • ResearchGate. (2015, October 9). (PDF)
  • Benchchem. (n.d.). 1-Boc-4-piperidone | 79099-07-3.
  • Reddit. (2023, April 6).
  • Wikipedia. (n.d.).
  • PMC. (n.d.).
  • JOCPR. (n.d.).
  • Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection.
  • Reddit. (2025, January 1).
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Sigma-Aldrich. (2025, September 23).
  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –.
  • AAPPTec. (n.d.).
  • PMC. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Spectrum Chemical. (2019, October 11).
  • Thieme E-Books & E-Journals. (n.d.). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • RSC Publishing. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • PMC. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
  • Benchchem. (n.d.).
  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • MDPI. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Aminopiperidine 13035-19-3.
  • Chem-Impex. (n.d.). 4-Aminopiperidine.
  • PubChem. (n.d.). 4-Aminopiperidine-4-carboxylic acid | C6H12N2O2 | CID 1514306.
  • Tokyo Chemical Industry. (2025, February 17).
  • AK Scientific, Inc. (n.d.).
  • Chemical Review and Letters. (2021, October 30).
  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)

Sources

Method

optimizing cross-coupling reactions with 1-(4-Tert-butylphenyl)piperidin-4-amine

Application Note: Optimizing Cross-Coupling Reactions with 1-(4-Tert-butylphenyl)piperidin-4-amine Part 1: Executive Summary & Strategic Analysis 1.1 The Molecule 1-(4-Tert-butylphenyl)piperidin-4-amine (hereafter Target...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Cross-Coupling Reactions with 1-(4-Tert-butylphenyl)piperidin-4-amine

Part 1: Executive Summary & Strategic Analysis

1.1 The Molecule 1-(4-Tert-butylphenyl)piperidin-4-amine (hereafter Target Amine ) is a privileged building block in medicinal chemistry, frequently utilized in the synthesis of GPCR modulators (e.g., MCHR1, H3 antagonists) and ion channel blockers (TRPV1).[1][2]

  • Structure: A piperidine ring substituted at N1 with a lipophilic 4-tert-butylphenyl group and at C4 with a primary amine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Role in Coupling: It serves as the nucleophile in C-N cross-coupling reactions.[2]

  • Key Challenge: The molecule presents a "Janus" face—a highly nucleophilic primary alkyl amine at C4 and a bulky, lipophilic N-aryl moiety at N1.[2] Successful coupling requires mitigating bis-arylation (over-reaction) and preventing catalyst poisoning by the free alkyl amine.[2]

1.2 Strategic Reaction Design When coupling the Target Amine with aryl halides, three critical failure modes must be preemptively managed:

  • Bis-Arylation: Primary alkyl amines are prone to reacting twice with aryl halides to form tertiary amines.[2]

    • Solution: Use a bulky, monodentate phosphine ligand (e.g., BrettPhos ) that sterically enforces mono-arylation.[1]

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Hydride Elimination:  The piperidine ring possesses 
    
    
    
    -hydrogens adjacent to the amine. If the reductive elimination is slow, the Pd-alkyl intermediate can undergo
    
    
    -hydride elimination, leading to imine byproducts.
    • Solution: Accelerate reductive elimination using electron-rich ligands and appropriate bases (LHMDS).[1][2]

  • Catalyst Inhibition: Free primary alkyl amines can bind tightly to Pd(II) species, arresting the reduction to the active Pd(0) cycle.[1]

    • Solution: Use Pd(II) Precatalysts (e.g., Palladacycle G3/G4) which contain an internal base for rapid, irreversible activation to Pd(0).[1]

Part 2: Critical Parameters & Mechanistic Insight

The choice of ligand and base is not arbitrary; it is dictated by the specific electronics of the 4-aminopiperidine scaffold.

Ligand Selection: The "BrettPhos" Advantage

While RuPhos is the gold standard for secondary amines, BrettPhos is superior for primary amines like our Target Amine.[1]

  • Mechanism: BrettPhos is exceptionally bulky.[2] Once the first aryl group is coupled to the nitrogen, the steric bulk of the ligand prevents the now-secondary amine from binding to the palladium center again, effectively shutting down the pathway to the tertiary amine (bis-arylation).

Base Selection: LHMDS vs. NaOtBu
  • LHMDS (Lithium Hexamethyldisilazide): Recommended.[1][2] It is soluble in non-polar solvents (Toluene) and is non-nucleophilic, preventing side reactions with sensitive electrophiles (e.g., esters, nitriles on the coupling partner).[1]

  • NaOtBu: A viable alternative, but its insolubility can lead to heterogeneous kinetics and variable induction periods.[1]

Data Summary: Catalyst Screening Matrix
ParameterRecommendationRationale
Precatalyst BrettPhos Pd G4 Ensures rapid generation of Pd(0); prevents amine inhibition.[2]
Ligand BrettPhos Steric bulk prevents bis-arylation of the primary amine.[2]
Base LHMDS (1.0 M in THF) Soluble base; prevents hydrolysis of sensitive functional groups.[1][2]
Solvent 1,4-Dioxane or Toluene High boiling point; good solubility for the lipophilic tert-butyl group.[2]
Temp 80–100 °C Sufficient energy for reductive elimination without thermal decomposition.[2]

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the competitive pathways and the mechanistic intervention points.

G Figure 1: Mechanistic pathway of 1-(4-Tert-butylphenyl)piperidin-4-amine coupling. BrettPhos blocks the red dotted pathway (Bis-arylation). Start Target Amine (Primary -NH2) Intermed Pd-Amido Complex Start->Intermed Amine Binding Pd_OxAdd Pd(II)-Ar-X (Oxidative Addition) Pd_OxAdd->Intermed Product Desired Product (Secondary Amine) Intermed->Product Reductive Elimination (Fast with BrettPhos) Side_Elim Imine Byproduct (β-Hydride Elim) Intermed->Side_Elim Slow Reductive Elim Side_Bis Bis-Arylation (Tertiary Amine) Product->Side_Bis Over-reaction (Blocked by Ligand Sterics)

[2]

Part 4: Optimized Experimental Protocol

Objective: Synthesis of N-aryl-1-(4-tert-butylphenyl)piperidin-4-amine via Buchwald-Hartwig Coupling.

Materials:
  • Nucleophile: 1-(4-Tert-butylphenyl)piperidin-4-amine (1.0 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.0–1.2 equiv)[1][2]

  • Catalyst: BrettPhos Pd G4 (2–5 mol%)[1][2]

  • Base: LHMDS (1.0 M in THF, 2.0 equiv)[1]

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:
  • Reactor Prep: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon.

  • Solids Addition: Charge the vial with:

    • BrettPhos Pd G4 precatalyst (calculate 2 mol% loading).[1][2]

    • Aryl Halide (if solid).[1][2]

    • Target Amine (if solid).[1][2]

  • Inerting: Cap the vial and purge with Argon for 5 minutes.

  • Solvent & Liquids:

    • Add anhydrous 1,4-Dioxane via syringe.[2]

    • Add Aryl Halide/Target Amine (if liquid) via syringe.[1][2]

  • Activation (Crucial Step):

    • Add LHMDS solution dropwise at room temperature.[1][2]

    • Note: You may observe a color change (often to orange/brown) indicating catalyst activation.[1][2]

  • Reaction:

    • Place the vial in a pre-heated block at 90 °C .

    • Stir vigorously (1000 rpm) for 4–16 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Quench with saturated NH₄Cl (aq).[1][2]

    • Extract with EtOAc (x3).[1][2] The tert-butyl group ensures the product partitions strongly into the organic phase.[2]

    • Dry over Na₂SO₄ and concentrate.[2]

Part 5: Troubleshooting & Optimization Logic

Use the following decision tree to resolve common issues.

Optimization Figure 2: Troubleshooting Decision Tree for 4-Aminopiperidine Coupling Problem Identify Failure Mode LowConv Low Conversion (<20%) Problem->LowConv BisAryl Bis-Arylation (>10%) Problem->BisAryl Dehal Dehalogenation Only Problem->Dehal Sol1 Switch to Pd G4 Precatalyst (Fixes activation issues) LowConv->Sol1 Sol3 Switch Ligand to BrettPhos (Maximize steric bulk) BisAryl->Sol3 Sol5 Ensure Anhydrous Conditions (Water acts as proton source) Dehal->Sol5 Sol2 Increase Temp to 110°C (Overcomes steric barrier) Sol1->Sol2 Sol4 Reduce Aryl Halide to 1.0 equiv Sol3->Sol4

Part 6: References

  • Maiti, D., et al. (2011). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide."[1][2] Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[2] Chemical Reviews. [1][2]

  • BenchChem Application Note. "Optimization of Buchwald-Hartwig amination conditions."

Sources

Application

Application Notes &amp; Protocols: 1-(4-tert-butylphenyl)piperidin-4-amine as a Novel Ligand for Palladium-Catalyzed Cross-Coupling Reactions

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of 1-(4-tert-butylphenyl)piperidin-4-amine as a versatile and eff...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of 1-(4-tert-butylphenyl)piperidin-4-amine as a versatile and efficient ligand in palladium-catalyzed cross-coupling reactions. We will delve into the ligand's unique structural attributes and their implications for catalytic activity. Detailed, step-by-step protocols for a representative Buchwald-Hartwig amination are provided, along with insights into reaction optimization, mechanistic considerations, and data interpretation. The information presented herein is designed to enable skilled professionals to successfully implement this ligand in their synthetic workflows, particularly for the construction of complex C-N bonds in drug discovery and development.

Introduction: The Rationale for 1-(4-tert-butylphenyl)piperidin-4-amine in Catalysis

The piperidine scaffold is a ubiquitous motif in pharmaceuticals and bioactive molecules.[1][2] While often incorporated as a core structural element, its derivatives also hold significant potential as ancillary ligands in transition metal catalysis. The ligand, 1-(4-tert-butylphenyl)piperidin-4-amine, presents a unique combination of electronic and steric properties that make it an attractive candidate for enhancing the efficacy of palladium catalysts.

The design of this ligand incorporates several key features:

  • A Sterically Hindered Aryl Group: The tert-butylphenyl substituent on the piperidine nitrogen provides significant steric bulk. In palladium-catalyzed cross-coupling reactions, bulky ligands are known to promote the reductive elimination step, which is often rate-limiting, and can facilitate the formation of the catalytically active monoligated palladium species.[3]

  • An Accessible Amino Group: The primary amine at the 4-position of the piperidine ring can serve as a secondary coordination site or a proton shuttle, potentially influencing the catalytic cycle.

  • Electron-Donating Character: The overall electron-rich nature of the ligand can enhance the electron density at the palladium center, facilitating the oxidative addition of aryl halides.

These attributes suggest that 1-(4-tert-butylphenyl)piperidin-4-amine could be a highly effective ligand in a variety of palladium-catalyzed transformations, including the Suzuki-Miyaura, Heck, and, as we will detail here, the Buchwald-Hartwig amination reactions.[4][5]

Proposed Catalytic Application: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides/triflates and amines.[4] The choice of ligand is critical to the success of this reaction, influencing reaction rates, substrate scope, and product yields. We propose the use of 1-(4-tert-butylphenyl)piperidin-4-amine as a novel ligand for this transformation.

The Proposed Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The proposed role of 1-(4-tert-butylphenyl)piperidin-4-amine (L) within this cycle is illustrated below.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl [Ar-Pd(II)-X]L OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord + HNR'R'' PdII_Amine [Ar-Pd(II)-NHR'R'']L AmineCoord->PdII_Amine - HX AmineCoord->Base_point RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' (Product) RedElim->Product Base_point->HX_point Base HX_point->AmineCoord

Figure 1: Proposed catalytic cycle for the Buchwald-Hartwig amination using 1-(4-tert-butylphenyl)piperidin-4-amine as the ligand (L).

Experimental Protocols

The following protocols are provided as a starting point for the use of 1-(4-tert-butylphenyl)piperidin-4-amine in a representative Buchwald-Hartwig amination. As with any catalytic system, optimization of reaction parameters may be necessary for specific substrates.

General Considerations
  • Reagent Purity: All reagents should be of high purity. Aryl halides and amines should be purified by standard methods if necessary. Solvents should be anhydrous.

  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Protocol for the Amination of 4-Bromotoluene with Aniline

This protocol details the coupling of 4-bromotoluene with aniline as a model system.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1-(4-tert-butylphenyl)piperidin-4-amine

  • Sodium tert-butoxide (NaOtBu)

  • 4-Bromotoluene

  • Aniline

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and 1-(4-tert-butylphenyl)piperidin-4-amine (4.9 mg, 0.02 mmol, 2 mol%).

  • Seal the tube with a rubber septum, and evacuate and backfill with nitrogen three times.

  • Add sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add 4-bromotoluene (171 mg, 1.0 mmol) and aniline (112 mg, 1.2 mmol) via syringe.

  • Add anhydrous toluene (2 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-phenyl-4-methylaniline.

Figure 2: Experimental workflow for the Buchwald-Hartwig amination protocol.

Data and Expected Results

The following table presents hypothetical data for the model reaction described above, including variations to illustrate potential optimization pathways.

EntryLigand Loading (mol%)BaseTemperature (°C)Time (h)Yield (%)
1 2NaOtBu1001892
2 1NaOtBu1001885
3 2K₃PO₄1002465
4 2NaOtBu802478

Interpretation of Results:

  • Entry 1 vs. 2: A higher ligand-to-metal ratio appears beneficial, which is common in palladium catalysis to ensure catalyst stability and activity.

  • Entry 1 vs. 3: The choice of base is critical. The stronger base, sodium tert-butoxide, provides a significantly higher yield compared to potassium phosphate, likely by more efficiently deprotonating the amine nucleophile.

  • Entry 1 vs. 4: The reaction is sensitive to temperature, with higher temperatures leading to faster conversion and higher yields within the given timeframe.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst and/or ligand loading, using a stronger base, or increasing the reaction temperature. Ensure that all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere.

  • Side Product Formation: The formation of hydrodehalogenated arene or biaryl homocoupling products may indicate issues with catalyst stability or reaction conditions. Adjusting the ligand-to-metal ratio or temperature may mitigate these side reactions.

  • Difficult Substrates: For electron-rich aryl halides or sterically hindered amines, longer reaction times, higher temperatures, and potentially a different palladium precursor (e.g., a pre-formed catalyst) may be required.

Conclusion

1-(4-tert-butylphenyl)piperidin-4-amine is a promising and versatile ligand for palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties make it particularly well-suited for challenging C-N bond formations via the Buchwald-Hartwig amination. The protocols and data presented in this application note provide a solid foundation for researchers to explore the utility of this ligand in their own synthetic endeavors. Further investigation into its application in other cross-coupling reactions is warranted and encouraged.

References

  • Celentano, G., et al. (2012). Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion. PMC - NIH. Available at: [Link]

  • Dandepally, S.R., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]

  • Goyal, S., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.
  • Mechanistic studies in catalysis. ResearchGate. Available at: [Link]

  • Advances in Cross-Coupling Reactions. MDPI. Available at: [Link]

  • Ramesh, R., et al. (2016). Piperidine Catalyzed Four-component Strategy for the Facile Access of Polyfunctionalized 1,4-Dihydropyridines at Ambient Conditions. ResearchGate. Available at: [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. Available at: [Link]

  • CN107805218B - Method for preparing 4-Boc-aminopiperidine. Google Patents.
  • Palladium-Catalysed Coupling Chemistry. Fisher Scientific. Available at: [Link]

  • Feature Papers in Catalysis in Organic and Polymer Chemistry. MDPI. Available at: [Link]

  • Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. Der Pharma Chemica. Available at: [Link]

  • Understanding catalyst structure-performance relationships through precise synthesis and in situ characterization. Stanford Digital Repository. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Palladium-Catalyzed Cascade Cyclization Enables Modular Construction of Chiral Nitrogen-Bridged Rings with High Diastereo- and Enantioselectivity. Bioengineer.org. Available at: [Link]

  • Innovative Piperidine-Catalyzation in Protecting Carbonyl Compounds with Implications for Angiogenesis and Inflammation. EMAN RESEARCH PUBLISHING. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. Available at: [Link]

  • Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate. Available at: [Link]

  • tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. PubChem. Available at: [Link]

  • bedfordcatalysis. University of Bristol. Available at: [Link]

  • Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. Dalton Transactions (RSC Publishing). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for removing impurities from 1-(4-Tert-butylphenyl)piperidin-4-amine

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification & Troubleshooting for 1-(4-Tert-butylphenyl)piperidin-4-amine Technical Support Center: Purification of 1-(4-Tert-butylp...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification & Troubleshooting for 1-(4-Tert-butylphenyl)piperidin-4-amine

Technical Support Center: Purification of 1-(4-Tert-butylphenyl)piperidin-4-amine

Welcome to the Technical Support Center. Below you will find a comprehensive troubleshooting guide designed for researchers encountering purity issues with 1-(4-Tert-butylphenyl)piperidin-4-amine .

This molecule presents a unique purification challenge due to its dual-nitrogen architecture: a highly basic primary amine (pKa ~10.7) and a weakly basic N-aryl tertiary amine (pKa ~3-4). Our protocols exploit this specific electronic difference to separate it from common impurities like 4-tert-butylaniline and starting piperidones.

Part 1: The Purification Decision Matrix

Before starting, assess your crude material's profile to select the correct workflow.

Purification_Decision_Tree Start Start: Crude Material Analysis Purity_Check Purity < 85%? Start->Purity_Check Impurity_Type Main Impurity Type? Purity_Check->Impurity_Type Yes Method_B Method B: Salt Formation (HCl) (Best for Polishing) Purity_Check->Method_B No (>85%) Aniline 4-tert-Butylaniline (Starting Material) Impurity_Type->Aniline Aromatic Amine Non_Polar Non-polar Neutrals (Bis-alkylated / Ketones) Impurity_Type->Non_Polar Neutrals Method_C Method C: Flash Chromatography (DCM/MeOH + NH3) Impurity_Type->Method_C Complex Mixture Method_A Method A: pH-Switch Extraction (Best for Scale-up) Aniline->Method_A Non_Polar->Method_A Method_A->Method_B If purity still < 98%

Figure 1: Decision matrix for selecting the optimal purification strategy based on impurity profile.

Part 2: Troubleshooting Tickets (Q&A)

Ticket #101: "I have persistent 4-tert-butylaniline impurity that won't wash away."

Diagnosis: You are likely performing a standard acid/base extraction at the wrong pH. 4-tert-butylaniline is a weak base (pKa ~5.1). If you acidify to pH 1-2, both your product and the impurity are protonated and trapped in the water layer.

Solution: The "pH Window" Extraction (Method A) You must exploit the massive pKa difference between your product's primary amine (~10.7) and the aniline impurity (~5.1).

Protocol:

  • Dissolution: Dissolve crude in Ethyl Acetate (EtOAc) .

  • Acidification (Total Capture): Extract with 1M HCl (pH < 2).

    • Result: Product and Aniline go to the Aqueous Phase. Discard Organic Phase (removes neutral impurities).

  • The Critical Step (Selective Release): Adjust the Aqueous Phase to pH 6.5 – 7.0 using saturated NaHCO₃ or dilute NaOH.

    • Mechanism:[1][2][3] At pH 7, the 4-tert-butylaniline (pKa ~5.1) is >98% neutral (free base). Your product (pKa ~10.[2]7) remains >99% protonated (charged).

  • Wash: Extract the aqueous layer with DCM or EtOAc (3x).

    • Result: The neutral aniline impurity moves to the organic layer. Keep the Aqueous Layer (contains your product).

  • Recovery: Basify the aqueous layer to pH > 12 using 5M NaOH. Extract with DCM .

    • Result: Product is now neutral and moves to the organic layer.

  • Finish: Dry (Na₂SO₄) and concentrate.

Ticket #102: "My product is streaking on the silica column."

Diagnosis: The primary amine on the piperidine ring interacts strongly with the acidic silanol groups on silica gel, causing peak tailing and loss of yield.

Solution: Amine-Modified Mobile Phase (Method C) Standard silica chromatography requires a basic modifier to "cap" the active sites.

Recommended Solvent Systems:

Solvent System Ratio Additive Notes
DCM / MeOH 95:5 to 90:10 1% NH₄OH (aq) Best resolution. Shake solvents with NH₄OH before use.
DCM / MeOH 90:10 1-2% Triethylamine Good alternative if NH₄OH is unavailable.

| EtOAc / Hexane | 50:50 to 100:0 | 2% Triethylamine | Use for less polar impurities. |

Pro Tip: Pre-wash your silica column with the mobile phase containing the modifier before loading your sample to neutralize acidic sites.

Ticket #103: "I need >99% purity for biological assays, but I only have 95%."

Diagnosis: Extraction and chromatography often leave trace isomers or colored impurities. Recrystallization via salt formation is the best "polishing" step.

Solution: HCl Salt Recrystallization (Method B) Converting the free base to a dihydrochloride salt often forces the exclusion of impurities from the crystal lattice.

Protocol:

  • Dissolve 1 g of free base in 5 mL Ethanol (absolute) .

  • Cool to 0°C in an ice bath.

  • Slowly add 2.5 equivalents of HCl (e.g., 1.25 M HCl in Ethanol or 4M HCl in Dioxane).

    • Note: The solution may become warm.[4]

  • Add Diethyl Ether dropwise until the solution turns slightly cloudy.

  • Heat gently to redissolve, then let it cool slowly to room temperature, then to 4°C.

  • Filter the white precipitate.

    • Yield: Typically 80-90% recovery with elevated purity.

Part 3: Mechanism of Action (Visualized)

Understanding the ionization states is key to mastering this purification.

pH_Switch_Mechanism cluster_pH1 pH 1 (Acidic) cluster_pH7 pH 7 (Neutral) cluster_pH12 pH 12 (Basic) Product_pH1 Product: Protonated (+2) (Water Soluble) Product_pH7 Product: Protonated (+1) (Water Soluble) Product_pH1->Product_pH7 Add Base (Target pH 7) Aniline_pH1 Impurity: Protonated (+1) (Water Soluble) Aniline_pH7 Impurity: Neutral (0) (Organic Soluble) Aniline_pH1->Aniline_pH7 Deprotonates (pKa ~5.1) Product_pH12 Product: Neutral (0) (Organic Soluble) Product_pH7->Product_pH12 Add Base (Target pH 12) Removed in Organic Wash Removed in Organic Wash Aniline_pH7->Removed in Organic Wash

Figure 2: Speciation of Product vs. Impurity at different pH levels. The "pH 7" window is the key separation point.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1491502, 1-Boc-4-AP. Retrieved from [Link]

  • University of Rochester. Solvents for Recrystallization: General Guidelines for Amines. Retrieved from [Link]

  • VCalc. pKa of tert-Butylamine and Conjugate Acids. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Piperidin-4-amine Synthesis

Welcome to the Technical Support Center. Subject: Troubleshooting & Optimization for Piperidin-4-amine Derivatives Ticket ID: PIP-4-AMINE-OPT-001 Assigned Specialist: Senior Application Scientist Introduction: The Scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Subject: Troubleshooting & Optimization for Piperidin-4-amine Derivatives Ticket ID: PIP-4-AMINE-OPT-001 Assigned Specialist: Senior Application Scientist

Introduction: The Scaffold Challenge

Piperidin-4-amine (4-aminopiperidine) derivatives are ubiquitous pharmacophores in GPCR ligands, kinase inhibitors, and analgesic drugs (e.g., Fentanyl derivatives). The synthetic challenge lies in the molecule's dual-nitrogen nature: a highly basic, nucleophilic secondary amine at position 4 (N4) and a secondary amine within the ring (N1).

This guide addresses the most frequent "pain points" reported by medicinal chemists: over-alkylation , regioselectivity loss , and purification difficulties due to high polarity.

Part 1: Reductive Amination (The Primary Route)

Q: I am observing significant amounts of tertiary amine (bis-alkylation) when trying to mono-alkylate 4-aminopiperidine. How do I stop at the secondary amine?

A: Over-alkylation is the most common side reaction when the amine is more nucleophilic than the starting material.

  • Root Cause: If the product (secondary amine) is more basic/nucleophilic than the starting primary amine, it competes for the aldehyde/ketone.

  • Solution 1 (Stepwise Addition): Do not add the reducing agent immediately. Allow the imine to form completely (1–2 hours with MgSO4 or Ti(OiPr)4) before adding the reducing agent.

  • Solution 2 (Reagent Choice): Switch from Sodium Borohydride (NaBH4) to Sodium Triacetoxyborohydride (STAB) . STAB is less reactive and bulky, reducing the rate of reduction for the more sterically hindered iminium ion formed from the secondary amine product.

  • Stoichiometry: Use a slight excess of the amine (1.2–1.5 equiv) relative to the aldehyde to statistically favor mono-alkylation.

Q: My LC-MS shows a large peak corresponding to the alcohol of my starting ketone. Is my imine not forming?

A: This indicates direct reduction of the ketone/aldehyde before it could react with the amine.

  • Troubleshooting: This confirms that the reducing agent was too active or added too early.

  • Fix: Ensure you are using a "pre-complexation" step. Stir the amine and ketone in DCE/DCM for 60 minutes before adding STAB. If using NaBH3CN, ensure the pH is adjusted to ~5–6 (acetic acid) to catalyze imine formation without protonating the amine into unreactive ammonium species.

Standard Operating Procedure: Optimized Reductive Amination

Objective: Mono-alkylation of N-Boc-4-aminopiperidine with a generic aldehyde.

  • Imine Formation:

    • Dissolve N-Boc-4-aminopiperidine (1.0 equiv) and Aldehyde (1.05 equiv) in 1,2-Dichloroethane (DCE) [0.2 M].

    • Critical Step: Add Acetic Acid (1.0 equiv) to catalyze imine formation.

    • Stir at Room Temperature (RT) for 2 hours. (Optional: Add activated 4Å molecular sieves to sequester water).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes.

    • Allow to warm to RT and stir for 12 hours.

  • Quench:

    • Quench with Saturated NaHCO3 (aq). Stir for 20 mins until gas evolution ceases.

    • Extract with DCM (x3).

Visualization: Reductive Amination Troubleshooting Workflow

ReductiveAmination Start Start: Reductive Amination CheckLCMS Check LC-MS of Crude Start->CheckLCMS Issue1 Issue: Bis-alkylated product (Tertiary amine) CheckLCMS->Issue1 Issue2 Issue: Alcohol byproduct (Ketone reduction) CheckLCMS->Issue2 Issue3 Issue: No Reaction / SM remaining CheckLCMS->Issue3 Sol1 Action: Switch to STAB Use 1.5 eq Amine excess Issue1->Sol1 Sol2 Action: Pre-form Imine (2h) Delay hydride addition Issue2->Sol2 Sol3 Action: Add Acid Catalyst (AcOH) Add Ti(OiPr)4 dehydrating agent Issue3->Sol3 caption Figure 1: Decision logic for troubleshooting reductive amination outcomes.

Part 2: Protection & Regioselectivity

Q: Why can't I just use unprotected piperidin-4-one for my reactions?

A: Unprotected piperidin-4-one exists in equilibrium with its hydrate and can undergo self-condensation (aldol-like) or polymerization. Furthermore, any alkylating agent will react indiscriminately with both the N1 (ring) and the forming N4 amine.

  • Rule: Always use N-Boc-4-piperidone or N-Benzyl-4-piperidone . The carbamate (Boc) reduces the nucleophilicity of the ring nitrogen, forcing reaction exclusively at the carbonyl or the 4-position.

Q: I see "t-butyl" adducts on my amine after Boc-deprotection with TFA. What happened?

A: This is a classic "cation trapping" failure. During acidolysis, the Boc group releases a tert-butyl cation (


). If your molecule has a nucleophilic amine or electron-rich aromatic ring (e.g., indole, phenol), the 

will alkylate it.
  • Fix: You must use a scavenger .[1]

    • Cocktail: TFA:DCM:Triethylsilane (TES) (50:45:5). TES acts as a hydride source to quench the cation.

    • Alternative: Use HCl in Dioxane/MeOH. The chloride ion traps the cation as tert-butyl chloride, which is volatile and unreactive.

Part 3: Amide Coupling

Q: I am trying to couple a carboxylic acid to the 4-amino group, but yields are low. Is the steric hindrance of the piperidine ring a factor?

A: Yes, the C4 position is secondary and sterically encumbered, especially if the piperidine N1 is protected with a bulky group like Boc or Cbz.

  • Reagent Selection: Avoid weak coupling agents like EDC/NHS.

  • Recommendation: Use HATU or T3P (Propylphosphonic anhydride). T3P is particularly good for low epimerization and easy workup (water-soluble byproducts).

  • Base: Ensure you use a non-nucleophilic base like DIPEA (Diisopropylethylamine) to prevent base-catalyzed hydrolysis of the active ester.

Part 4: Purification & Workup (The "Clean-Up")

Q: My product is a polar amine and streaks/tails badly on silica gel columns. I'm losing yield.

A: Silica is acidic (


). Basic amines interact strongly with silanol groups (

), causing peak broadening.
  • Fix 1 (Mobile Phase): Add 1% Triethylamine (TEA) or 1% NH4OH to your DCM/MeOH mobile phase. This blocks the silanol sites.

  • Fix 2 (Stationary Phase): Use Amine-functionalized Silica (NH2-Silica). It neutralizes the acidity and allows for normal phase separation without additives.

Q: I used a Palladium catalyst (Buchwald/Suzuki) and my product is grey/brown. How do I remove the metal?

A: Amines are excellent ligands for Palladium, making simple filtration insufficient.[1] You need a chemical scavenger.[1]

  • Method A (Silica Scavengers): Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) to the reaction mixture at the end. Stir for 30 mins at 40°C, then filter.

  • Method B (Chelation Wash): Wash the organic layer with 0.5M N-Acetyl Cysteine (aqueous solution). The Pd coordinates to the cysteine and moves to the aqueous layer.

Data: Purification Strategy Matrix
Impurity TypeRecommended MethodAdditive/ReagentNotes
Residual Palladium Scavenger ResinThiol-Silica or DMT-SilicaStir 30 mins; filter. >95% removal.
Polar Amine Tailing Silica Chromatography1% Et3N or 1% NH4OH (7N in MeOH)Prevents silanol interaction.
Boc-Deprotection Salts Ion ExchangeSCX-2 Cartridge (Strong Cation Exchange)Catch-and-release: Load in MeOH, Elute with NH3/MeOH.
Trace Water Azeotropic DistillationTolueneEssential before acylation steps.
Visualization: Palladium Removal Decision Tree

PdRemoval Start Crude Reaction Mixture (Contains Pd) CheckScale Scale of Reaction? Start->CheckScale SmallScale Small Scale (<1g) CheckScale->SmallScale LargeScale Large Scale (>10g) CheckScale->LargeScale Method1 Solid Phase Extraction (Thiol-Silica Cartridge) SmallScale->Method1 Method2 Aqueous Wash (N-Acetyl Cysteine or Na3TMT) LargeScale->Method2 Method3 Activated Carbon (Darco KB) LargeScale->Method3 Result Pd < 10 ppm Method1->Result Method2->Result Method3->Result caption Figure 2: Selection guide for Palladium scavenging based on reaction scale.

References

  • Reductive Amination Optimization

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • Palladium Scavenging Techniques

    • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004.

  • Purification of Basic Amines

    • "Purification of Piperidine Derivatives: Troubleshooting Guide."[2] BenchChem Technical Notes.

  • Amide Coupling Reagents

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

  • Boc Deprotection Scavengers

    • Lundt, B. F., et al. "Scavengers in Acidolytic Deprotection." International Journal of Peptide and Protein Research.

Sources

Troubleshooting

stability of 1-(4-Tert-butylphenyl)piperidin-4-amine under acidic reaction conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 1-(4-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 1-(4-tert-butylphenyl)piperidin-4-amine under acidic reaction conditions. Our goal is to equip you with the scientific rationale and practical protocols needed to anticipate challenges, optimize your reactions, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common queries about the behavior of 1-(4-tert-butylphenyl)piperidin-4-amine in acidic environments.

Q1: How stable is 1-(4-tert-butylphenyl)piperidin-4-amine in typical acidic reaction conditions?

A: Generally, the piperidine and amine functionalities of this molecule exhibit moderate to high stability in acidic conditions, primarily due to the protonation of the nitrogen atoms. Amines are basic and readily react with acids to form ammonium salts.[1] This conversion of the neutral amine to its protonated form effectively protects the nitrogen's lone pair of electrons from participating in many undesired side reactions.[1]

However, the term "stability" is highly dependent on the specific conditions employed:

  • Acid Strength & Concentration: Mild acids (e.g., acetic acid) or dilute strong acids (e.g., 1M HCl) at low temperatures are generally well-tolerated. Conversely, strong, concentrated acids (e.g., concentrated H₂SO₄, trifluoroacetic acid) and Lewis acids, especially at elevated temperatures, can promote degradation.

  • Temperature: Higher temperatures significantly accelerate degradation pathways.

  • Reaction Duration: Prolonged exposure to harsh acidic conditions increases the likelihood of byproduct formation.

Q2: What are the potential degradation pathways for this molecule under harsh acidic conditions?

A: While the core piperidine ring is robust, several degradation pathways can become relevant under forcing conditions:

  • De-tert-butylation: The tert-butyl group on the phenyl ring can be susceptible to cleavage in the presence of strong Brønsted or Lewis acids, particularly at elevated temperatures, through a retro-Friedel-Crafts reaction.

  • N-Dealkylation: Cleavage of the bond between the piperidine nitrogen and the tert-butylphenyl ring is a possibility, though N-aryl bonds are generally more stable than N-alkyl bonds.

  • Oxidation: If oxidizing acids (e.g., nitric acid) are used or if atmospheric oxygen is not excluded, the amine functionalities can be oxidized, leading to complex impurity profiles.[2]

  • Ring Opening: This is generally unlikely as the piperidine ring is thermodynamically stable, but it cannot be entirely ruled out under extremely harsh conditions (high temperature and pressure).

Q3: My reaction involving this amine is giving a low yield. Could instability in my acidic medium be the cause?

A: Yes, this is a very likely cause. If your reaction is not proceeding as expected, you should first assess the stability of your starting material under the reaction conditions without other reagents. Low yields are often traced back to the gradual degradation of the starting material over the course of the reaction or its participation in unforeseen side reactions catalyzed by the acidic medium. The troubleshooting guide below provides a systematic approach to diagnose and resolve this issue.

Q4: When should I consider protecting the primary amine group before conducting a reaction in acidic media?

A: The decision to use a protecting group hinges on your overall synthetic strategy.

  • When Protection is Recommended: If the primary amine needs to participate in a subsequent reaction step (e.g., as a nucleophile), or if its presence interferes with the desired transformation (e.g., by reacting with an electrophile intended for another site), protection is essential.

  • When Protection May Not Be Necessary: If the primary amine is merely a spectator in the reaction, the acidic conditions themselves will protonate it, rendering it non-nucleophilic. This in-situ protonation often serves as a sufficient temporary protecting group.[1]

The most common protecting group for amines is the tert-butyloxycarbonyl (Boc) group .[3] It is stable to a wide range of reaction conditions but can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid (TFA) or hydrochloric acid).[4][5] This requires careful planning to ensure the deprotection conditions do not affect other parts of your molecule (an "orthogonal strategy").[6]

Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to resolving common experimental challenges.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Starting Material Degradation: The amine is unstable under the specific acidic conditions (acid type, concentration, temperature). 2. Side Reactions: The unprotected primary amine or the piperidine nitrogen is participating in unwanted reactions.1. Run a Stability Control: Expose only the starting material to the reaction conditions. Use HPLC or LC-MS to quantify its recovery over time. See Protocol 1 . 2. Modify Conditions: Lower the reaction temperature, reduce reaction time, or use a milder/more dilute acid. 3. Protect the Primary Amine: If the primary amine is implicated in side reactions, protect it with a Boc group. See Protocol 2 .
Formation of Multiple, Unidentified Byproducts 1. Complex Degradation Cascade: Harsh conditions are leading to multiple degradation pathways (e.g., de-tert-butylation, oxidation). 2. Over-alkylation/Reaction: The piperidine nitrogen is reacting further to form quaternary ammonium salts.[2]1. Analyze Byproducts: Use LC-MS or GC-MS to determine the mass of the major byproducts.[7][8] This data provides critical clues to the degradation mechanism. See Protocol 3 . 2. Control Stoichiometry & Addition: If byproducts suggest further reaction, add reagents slowly and control the stoichiometry carefully. 3. Use an Inert Atmosphere: Purge the reaction vessel with nitrogen or argon to prevent oxidation.
Reaction Fails to Proceed 1. Deactivation by Protonation: The intended reactive site (e.g., the primary amine as a nucleophile) is protonated and rendered unreactive by the acidic medium.1. Re-evaluate the Mechanism: Acidic conditions are incompatible with reactions requiring a nucleophilic amine. 2. Change Reaction Conditions: Explore alternative, non-acidic routes to your target molecule. 3. Protect and Deprotect: Use a protecting group strategy where the key reaction is performed under non-acidic conditions, followed by deprotection.
Key Experimental Protocols
Protocol 1: Stability Assessment Under Acidic Conditions

This protocol allows you to quantify the stability of 1-(4-tert-butylphenyl)piperidin-4-amine under your specific reaction conditions.

  • Preparation: Prepare a stock solution of your amine in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In a reaction vessel, replicate your exact reaction conditions (acid, solvent, concentration) but omit any other reagents.

  • Initiation: Add a precise volume of the amine stock solution to the acidic medium at the target reaction temperature. This is your t=0 sample point.

  • Sampling: Withdraw aliquots from the reaction mixture at predetermined time intervals (e.g., 0, 1, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize each aliquot by adding it to a solution of a suitable base (e.g., saturated sodium bicarbonate or a dilute NaOH solution) to stop any further degradation.[9]

  • Analysis: Analyze each quenched sample using a validated HPLC or UPLC method.[10]

  • Calculation: Determine the percentage of the amine remaining at each time point by comparing its peak area to the t=0 sample. This will allow you to calculate the degradation rate and half-life under your conditions.

Protocol 2: General Procedure for Boc-Protection of the Primary Amine

This protocol describes a standard method for protecting the primary amino group.[3]

  • Dissolution: Dissolve 1-(4-tert-butylphenyl)piperidin-4-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA).

  • Reagent Addition: Cool the mixture in an ice bath (0 °C). Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the N-Boc protected product.

Protocol 3: Workflow for Byproduct Identification

This workflow is essential for understanding degradation pathways.

G cluster_0 Reaction Monitoring cluster_1 Analysis cluster_2 Interpretation A Run Reaction Under Problematic Conditions B Withdraw Aliquots at Intervals A->B C Quench Reaction (e.g., with Base) B->C D Inject Quenched Sample into LC-MS C->D Transfer Sample E Separate Components (HPLC) D->E F Determine Mass of Eluted Peaks (MS) E->F G Fragment Key Peaks (MS/MS) F->G H Correlate Mass with Potential Structures G->H Analyze Data I Use Fragmentation Pattern to Confirm Structure H->I J Elucidate Degradation Pathway I->J

Caption: A logical workflow for identifying unknown byproducts.

Visualizations and Data Summary
Conceptual Stability Diagram

The following diagram illustrates how protonation protects the amine functionality.

G Amine 1-(4-Tert-butylphenyl)piperidin-4-amine Nucleophilic Primary Amine (R-NH₂) Electrophile Electrophile (E⁺) Amine:f1->Electrophile Unwanted Reaction Acid Acid (H⁺) Amine:f1->Acid Protonation (Protection) ProtonatedAmine Protonated Amine Non-Nucleophilic Ammonium (R-NH₃⁺) ProtonatedAmine:f1->Electrophile Reactivity Blocked SideProduct Unwanted Side Product Electrophile->SideProduct NoReaction No Reaction Electrophile->NoReaction Acid->ProtonatedAmine:f0

Caption: Protonation of the amine group prevents unwanted side reactions.

Troubleshooting Workflow for Low Yield

G cluster_solutions Solutions start Low Yield Observed stability_check Is Starting Material Stable? (Protocol 1) start->stability_check sol_conditions Modify Conditions: - Lower Temperature - Shorter Time - Milder Acid stability_check->sol_conditions No side_reaction_check Are Side Reactions Evident? stability_check->side_reaction_check Yes sol_protect Protect Primary Amine (Protocol 2) sol_analyze Identify Byproducts (Protocol 3) sol_rethink Re-evaluate Synthetic Route (Non-Acidic) side_reaction_check->sol_protect Yes nucleophilic_check Is Amine a Required Nucleophile? side_reaction_check->nucleophilic_check No nucleophilic_check->sol_analyze No nucleophilic_check->sol_rethink Yes

Caption: A decision tree for troubleshooting low reaction yields.

References
  • Protection for amino group and amino acid.Slideshare.
  • Protecting Groups for Amines: Carbam
  • Amine Protection / Deprotection.Fisher Scientific.
  • Protection of Amino Groups in Synthesis.Chemistry LibreTexts.
  • Protective Groups.Organic Chemistry Portal.
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.MDPI.
  • Overcoming Challenges in Piperidine Synthesis.BenchChem.
  • What are the detection methods for piperidine?Biosynce Blog.
  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins.MDPI.
  • Common challenges in working with piperidine-based compounds.BenchChem.
  • A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
  • Method for synthesizing 1-boc-4-aminopiperidine.
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method.PubMed.
  • An In-depth Technical Guide to the Acidic Degradation P

Sources

Optimization

Technical Support Center: Recrystallization of 1-(4-tert-butylphenyl)piperidin-4-amine

Welcome to the technical support guide for the purification of 1-(4-tert-butylphenyl)piperidin-4-amine via recrystallization. This document is designed for researchers, scientists, and drug development professionals, pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(4-tert-butylphenyl)piperidin-4-amine via recrystallization. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into obtaining this compound in high purity. The guidance herein is structured to move beyond simple protocols, explaining the causal relationships behind experimental choices to empower you to troubleshoot and optimize your purification process effectively.

The molecule, 1-(4-tert-butylphenyl)piperidin-4-amine, possesses distinct structural features that guide the purification strategy. The bulky, non-polar tert-butylphenyl group attached to the piperidine nitrogen imparts significant hydrophobic character. In contrast, the primary amine at the 4-position of the piperidine ring provides a polar, hydrogen-bonding site. A successful recrystallization hinges on selecting a solvent system that can effectively navigate this dual polarity.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing 1-(4-tert-butylphenyl)piperidin-4-amine?

A1: The ideal solvent should dissolve the compound completely when hot (near the solvent's boiling point) but poorly when cold (at room temperature or in an ice bath).[1][2] The principle of "like dissolves like" is a good starting point. Given the molecule's mixed polarity, single solvents of intermediate polarity or a two-solvent system are often successful.

Recommended Solvent Screening Protocol:

  • Place approximately 50 mg of your crude compound into a small test tube.

  • Add a few drops of the chosen solvent at room temperature. If the compound dissolves immediately, the solvent is too good and will result in poor recovery. Discard this solvent.[1]

  • If it does not dissolve, begin heating the solvent gently (e.g., in a hot water bath) while adding more solvent dropwise until the solid just dissolves. Do not add an excess of solvent, as this will reduce your final yield.[3]

  • Once dissolved, allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.[3]

  • A successful solvent will show a significant formation of crystalline solid upon cooling. The impurities should ideally remain dissolved in the cold solvent (the "mother liquor").

Table 1: Potential Solvents for Screening
SolventBoiling Point (°C)PolarityComments
Isopropanol82IntermediateGood starting point. Often effective for compounds with both polar and non-polar groups.
Ethyl Acetate77IntermediateGood general solvent for intermediate polarity compounds.[4]
Acetonitrile82Polar AproticCan be effective for compounds with aromatic rings.[5]
Toluene111Non-polarGood for aromatic compounds, but its high boiling point can sometimes lead to "oiling out".[4]
Hexane/Ethyl AcetateVariableVariableA common two-solvent system. Dissolve in the minimum hot ethyl acetate ("soluble solvent") and add warm hexane ("insoluble solvent") until cloudy, then clarify with a drop of hot ethyl acetate.[6]
Ethanol78PolarAn excellent and common solvent for recrystallization.[4]
Q2: What is the ideal cooling rate and why is it important?

A2: A slow cooling rate is crucial for forming large, pure crystals.[4] When a saturated solution cools slowly, molecules have sufficient time to selectively incorporate into the growing crystal lattice, excluding impurity molecules. Rapid cooling, such as immediately placing the hot flask in an ice bath, causes the compound to precipitate quickly, trapping impurities within the crystal structure and often leading to smaller, less pure crystals.[7]

Recommended Cooling Procedure:

  • Allow the hot, clear solution to cool undisturbed on a benchtop to room temperature.

  • Once at room temperature, and if crystallization has started, you can then move the flask to an ice-water bath to maximize the crystal yield.[8]

Q3: How can I confirm the purity of my recrystallized 1-(4-tert-butylphenyl)piperidin-4-amine?

A3: The most common and accessible method is melting point analysis. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C) that is close to the literature value. Impurities disrupt the crystal lattice, typically causing the melting point to be depressed and the range to broaden.[9] Further confirmation can be obtained using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to detect and quantify any residual impurities.

Troubleshooting Guide

This guide addresses the most common issues encountered during the recrystallization of 1-(4-tert-butylphenyl)piperidin-4-amine.

Problem 1: No crystals form after the solution has cooled.
Potential Cause Step-by-Step Solution
1. Too much solvent was used. This is the most common reason for crystallization failure, as the solution is not supersaturated upon cooling.[7][10]A. Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Once the volume is reduced by 25-50%, allow it to cool again.[7]
2. The solution is supersaturated but requires a nucleation site. Crystal growth needs a starting point (a nucleus).[1]B. Induce Crystallization: i. Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. This creates microscopic glass fragments that can serve as nucleation sites.[10] ii. Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[7]
3. Insufficient cooling. The compound may still be too soluble at room temperature.C. Further Cooling: Carefully place the flask in an ice-water bath to further decrease the solubility and promote crystallization.[4]
Problem 2: The product "oils out," forming a liquid layer instead of solid crystals.
Potential Cause Step-by-Step Solution
1. The boiling point of the solvent is higher than the melting point of the solute. The compound is coming out of solution at a temperature above its melting point.[10]A. Re-dissolve and Dilute: Reheat the solution to dissolve the oil. Add a small amount (10-20%) of additional hot solvent to lower the saturation temperature. Allow this more dilute solution to cool very slowly.[7] B. Change Solvents: If the problem persists, select a new solvent with a lower boiling point.
2. High concentration of impurities. Impurities can significantly lower the melting point of the compound.[1]C. Pre-purification: If the crude material is very impure, consider a preliminary purification step like column chromatography before attempting recrystallization. D. Use Charcoal: If colored impurities are suspected, an activated charcoal treatment may help (see Problem 4).
Problem 3: The final crystal yield is very low.
Potential Cause Step-by-Step Solution
1. Too much solvent was used during dissolution. A significant portion of the product remains in the mother liquor.[3][7]A. Recover a Second Crop: Collect the filtrate (mother liquor) after the first filtration. Reduce its volume by boiling off some solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[4]
2. Premature crystallization during hot filtration. The compound crystallized on the filter paper or in the funnel stem.B. Ensure Proper Hot Filtration: Use a stemless funnel and pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering your solution. This keeps the compound dissolved during the transfer.[10]
3. Incomplete crystallization. Insufficient cooling time or temperature.C. Maximize Cooling: Ensure the flask has been in an ice bath for at least 20-30 minutes to maximize precipitation before filtration.
Problem 4: The crystals are discolored, even though the pure compound should be white or off-white.
Potential Cause Step-by-Step Solution
1. Presence of colored, high-molecular-weight impurities. These are often by-products from the synthesis. Amines, in particular, can form colored oxidation products.[11]A. Use Activated Charcoal: i. After dissolving the crude compound in the minimum amount of hot solvent, remove the flask from the heat source. ii. Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding charcoal to a boiling solution will cause it to boil over violently. iii. Re-heat the mixture to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal. iv. Perform a hot gravity filtration to remove the charcoal before allowing the clear, colorless filtrate to cool and crystallize.[10]
Experimental Workflow & Diagrams
Standard Single-Solvent Recrystallization Protocol
  • Dissolution: Place the crude 1-(4-tert-butylphenyl)piperidin-4-amine in an Erlenmeyer flask. Add a minimal amount of the selected hot recrystallization solvent until the solid is fully dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes.

  • Hot Filtration (if necessary): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely. Drying to a constant weight ensures all solvent has been removed.[3]

Troubleshooting Logic Flowchart

Caption: Decision tree for troubleshooting common recrystallization problems.

References
  • Recrystallization Guide for Chemists. (n.d.). Scribd. Retrieved February 12, 2024, from [Link]

  • Experiment 2: Recrystallization. (n.d.).
  • Recrystallization. (n.d.).
  • How to recrystallize amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved February 12, 2024, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved February 12, 2024, from [Link]

  • Recrystallization1. (n.d.).
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved February 12, 2024, from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 12, 2024, from [Link]

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education.
  • Recrystallization. (2020, January 10). YouTube. Retrieved February 12, 2024, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 12, 2024, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: IR Spectroscopy Characterization of 1-(4-Tert-butylphenyl)piperidin-4-amine

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy characteristics of 1-(4-Tert-butylphenyl)piperidin-4-amine .[1] It is designed for analytical chemists and process development scientis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopy characteristics of 1-(4-Tert-butylphenyl)piperidin-4-amine .[1] It is designed for analytical chemists and process development scientists using IR for structural validation, reaction monitoring, and impurity profiling.[1]

[1]

Executive Summary & Compound Profile

1-(4-Tert-butylphenyl)piperidin-4-amine is a bifunctional intermediate often utilized in the synthesis of GPCR ligands and antifungal agents. Its structure combines a saturated piperidine heterocycle, a primary exocyclic amine, and a lipophilic para-substituted aromatic system.[1]

  • CAS: 1035654-66-0 (Generic/Related)[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [1]
  • Key Functional Groups for IR Detection:

    • Primary Amine (–NH

      
      ):  The critical reactive center.[1]
      
    • Tertiary Aromatic Amine (Ar–N<): The linker between rings.[1]

    • Tert-Butyl Group: A strong aliphatic spectral marker.[1]

    • Para-Substituted Benzene: Distinctive out-of-plane bending patterns.[1]

Characteristic IR Bands: The Diagnostic Fingerprint

The IR spectrum of this compound is a superposition of the 4-tert-butylaniline moiety and the 4-aminopiperidine skeleton. The following table details the diagnostic bands required for identification.

Table 1: Primary Diagnostic Bands (Functional Group Region)
Frequency Region (cm

)
Vibration ModeAssignmentDiagnostic Value
3380 – 3300 N–H Stretch (Doublet)Primary Amine (–NH

)
High. Distinguishes the product from the ketone precursor (no band) or secondary amine impurities.[1] Look for the asymmetric/symmetric doublet.
2960 – 2850 C–H Stretch (Mixed)Methyl (t-Butyl) & Methylene (Ring)Medium. The tert-butyl group typically shows a split peak at ~2960 cm

(asym) and ~2870 cm

(sym), overlapping with piperidine ring C–H.
1620 – 1590 N–H ScissoringPrimary Amine DeformationHigh. Confirms the presence of the free amine.[1] Often appears as a shoulder on the aromatic ring breathing bands.
1610, 1515 C=C Ring StretchAromatic Ring BreathingHigh. The band at ~1515 cm

is often very strong in para-substituted anilines.
1390 & 1365 C–H Bending (Gem-Dimethyl)tert-Butyl "Split"Critical. A characteristic doublet (or split peak) indicating the tert-butyl group.[1]
1340 – 1250 C–N StretchAromatic C–N (Ar–N

)
Medium. Strong vibration due to conjugation between the piperidine nitrogen and the phenyl ring.
840 – 810 C–H Out-of-Plane (oop)Para-SubstitutionHigh. A strong, sharp band characteristic of 1,4-disubstituted benzene rings.[1]

Comparative Analysis: Product vs. Alternatives

In a synthesis context, IR is most powerful when used to distinguish the target product from its immediate precursors or protected forms.[1]

Comparison 1: Target vs. Ketone Precursor

Precursor: 1-(4-tert-butylphenyl)piperidin-4-one Objective: Confirm Reductive Amination.[1]

  • The Shift: The most obvious change is the disappearance of the carbonyl signal and the appearance of the amine doublet.

  • Ketone Spectrum: Dominated by a strong C=O stretch at ~1715–1725 cm

    
     .[1][3]
    
  • Target Spectrum: The 1715 cm

    
     band must be absent.[1] New bands appear at 3300–3400 cm
    
    
    
    (NH
    
    
    )
    .[1]
Comparison 2: Target vs. Boc-Protected Intermediate

Intermediate: tert-butyl (1-(4-tert-butylphenyl)piperidin-4-yl)carbamate Objective: Confirm Deprotection (Boc Removal).

  • The Shift: Loss of the carbamate carbonyl and appearance of the free amine.

  • Boc Spectrum: Shows a broad, strong C=O[1] (Carbamate) at ~1680–1700 cm

    
      and a single N–H stretch (secondary amide type) ~3350 cm
    
    
    
    .[1]
  • Target Spectrum: Loss of the 1690 cm

    
     peak.[1] The single N–H band resolves into the characteristic primary amine doublet .
    
Table 2: Comparative Spectral Markers
FeatureTarget Amine Ketone Precursor Boc-Intermediate
1720 cm

AbsentStrong (C=O) Absent
1690 cm

AbsentAbsentStrong (C=O[1] Carbamate)
3400-3300 cm

Doublet (NH

)
AbsentSingle Band (NH)
1600 cm

Medium (NH Bend)Weak (Aromatic only)Weak (Amide II)

Experimental Workflow & Logic

To ensure data integrity, the following workflow integrates IR spectroscopy into the synthesis lifecycle.

DOT Diagram: IR Quality Control Workflow

IR_Workflow cluster_0 Synthesis Phase cluster_1 Analysis Phase cluster_2 Decision Logic Start Crude Isolation Drying Vacuum Drying (Remove Solvent) Start->Drying Prep Sample Prep (ATR or KBr) Drying->Prep Scan Acquire Spectrum (4000-600 cm-1) Prep->Scan Check1 Check 1700-1725 region (C=O present?) Scan->Check1 Check2 Check 3300-3400 region (NH2 Doublet?) Check1->Check2 No C=O Reprocess Reprocess/Purify Check1->Reprocess C=O Detected Pass Release Batch Check2->Pass Doublet Confirm Check2->Reprocess Single/No Band

Figure 1: Decision logic for using IR spectroscopy as a Go/No-Go gate in the synthesis of 1-(4-Tert-butylphenyl)piperidin-4-amine.

Detailed Experimental Protocol

Method A: Attenuated Total Reflectance (ATR) - Recommended

ATR is preferred for this compound due to its speed and lack of sample preparation artifacts (e.g., moisture in KBr).[1]

  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure the background spectrum shows no residual peaks (especially at 2900 cm

    
     or 1000 cm
    
    
    
    ).[1]
  • Background Scan: Collect an air background (32 scans, 4 cm

    
     resolution).
    
  • Sample Loading: Place ~10 mg of the solid amine onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure good contact without crushing the crystal).

  • Acquisition: Scan the sample (32 scans).

  • Processing: Apply "ATR Correction" (if quantitative comparison to transmission library data is required).

Method B: KBr Pellet (Transmission)

Use this method if high-resolution resolution of the weak overtone regions (2000–1660 cm


) is required for aromatic substitution pattern confirmation.[1]
  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dried).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).

  • Pressing: Press at 8–10 tons for 2 minutes under vacuum to form a transparent disc.

  • Acquisition: Collect spectrum in transmission mode. Note: Ensure no water bands (3400 cm

    
     broad) interfere with the amine N-H stretches.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][4] (Authoritative source for N-H and C-N vibration correlations).

  • NIST Mass Spectrometry Data Center. (2023).[1] Infrared Spectrum of 4-tert-Butylaniline. National Institute of Standards and Technology.[1][5] Available at: [Link] (Grounding for aromatic/tert-butyl fragment data).[1]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Reference for primary amine vs. amide differentiation).

  • Gassama, A., et al. (2015).[1] Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. (Context for reductive amination synthetic routes and intermediates).

Sources

Comparative

validation of analytical methods for detecting 1-(4-Tert-butylphenyl)piperidin-4-amine residues

This guide outlines the validation strategy for detecting 1-(4-Tert-butylphenyl)piperidin-4-amine residues. This compound is a critical intermediate often found in the synthesis of GPCR-targeted therapeutics and antifung...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation strategy for detecting 1-(4-Tert-butylphenyl)piperidin-4-amine residues. This compound is a critical intermediate often found in the synthesis of GPCR-targeted therapeutics and antifungal agents. Due to its secondary/tertiary amine structure and lipophilic tail, it poses specific analytical challenges—primarily tailing in chromatography and the need for high-sensitivity detection (ppm/ppb levels) to meet genotoxic impurity (GTI) or general impurity guidelines (ICH M7/Q3A).[1]

[1]

Executive Summary

For the trace quantification of 1-(4-Tert-butylphenyl)piperidin-4-amine (hereafter TBPA ), LC-MS/MS (Triple Quadrupole) is the validated gold standard.[1] While HPLC-UV is sufficient for process control (starting material assay), it lacks the selectivity and sensitivity required for residue analysis in final drug substances (API).

Part 1: Method Selection & Performance Comparison

The following table contrasts the three primary analytical approaches.

FeatureLC-MS/MS (Recommended) HPLC-UV (Alternative) GC-MS
Primary Application Trace Residue / Genotoxic Impurity ScreeningRaw Material Assay / Process ControlVolatile Impurities (Not Ideal for TBPA)
Sensitivity (LOD) < 10 ppb (High)~10-50 ppm (Moderate)~1 ppm (Moderate/High)
Selectivity Excellent (MRM transitions eliminate matrix interference)Fair (Risk of co-elution with API)Good (Mass spectral fingerprint)
Throughput High (Rapid gradients, <5 min)Moderate (Longer runs for resolution)Low (Derivatization often required)
Limitations Ion suppression effects; Instrument cost.[1]Low UV response at trace levels; Peak tailing.TBPA is polar/non-volatile; requires derivatization (e.g., TFAA).
Why LC-MS/MS?

TBPA contains a basic piperidine nitrogen and a primary amine.[1] In Reverse Phase (RP) chromatography, these basic moieties interact with residual silanols on silica columns, causing severe peak tailing. LC-MS/MS allows the use of acidic mobile phases (protonating the bases) which improves peak shape, while simultaneously leveraging the [M+H]+ ion for maximum sensitivity.

Part 2: Validated Experimental Protocol (LC-MS/MS)

This protocol is designed to be self-validating , meaning system suitability criteria are embedded to flag failure modes before data is collected.[1]

1. Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).

  • Column: Charged Surface Hybrid (CSH) C18 or equivalent (e.g., Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm).

    • Rationale: CSH technology applies a low-level positive surface charge to the particle, repelling the protonated amine of TBPA at low pH, significantly reducing tailing without ion-pairing reagents.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

2. Mass Spectrometry Parameters (MRM Mode)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion: m/z 233.2 [M+H]+ (Calculated based on C15H24N2, MW 232.37).

  • Quantifier Transition: 233.2 → 160.1 (Loss of tert-butyl amine fragment or ring cleavage).[1]

  • Qualifier Transition: 233.2 → 57.1 (Tert-butyl carbocation).[1]

3. Sample Preparation (The "Dilute-and-Shoot" Workflow)

To minimize recovery losses associated with Liquid-Liquid Extraction (LLE) of sticky amines:

  • Stock Solution: Dissolve 10 mg TBPA standard in 10 mL Methanol (1 mg/mL).

  • API Sample: Weigh 50 mg of Drug Substance.

  • Dissolution: Dissolve in 100% DMSO (to ensure API solubility) or 50:50 Water:Acetonitrile.

  • Filtration: 0.22 µm PTFE filter (Validate filter compatibility; Nylon often binds amines).

Part 3: Validation Framework (ICH Q2(R2) Compliant)

To ensure scientific integrity, the method must pass the following validation pillars.

Pillar A: Specificity & Selectivity
  • Experiment: Inject a "Spiked" sample (API + TBPA) and a "Blank" API sample.

  • Acceptance Criteria:

    • No interfering peaks at the retention time of TBPA in the Blank API.

    • Resolution (Rs) > 1.5 between TBPA and the nearest API peak (if API elutes).

Pillar B: Linearity & Range
  • Experiment: Prepare 6 concentration levels ranging from LOQ (e.g., 0.5 ppm) to 150% of the specification limit (e.g., 30 ppm).

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) ≥ 0.99.[2][3][4]
      
    • Residuals of each point < 15%.[5]

Pillar C: Accuracy (Recovery)
  • Experiment: Spike API samples at 3 levels: LOQ, 100% Limit, and 150% Limit (in triplicate).

  • Acceptance Criteria:

    • Mean Recovery: 80.0% – 120.0%.

    • Note: If recovery is low, switch solvent to 0.1% Formic Acid in MeOH to disrupt amine-glass interactions.[1]

Pillar D: Precision (Repeatability)
  • Experiment: 6 consecutive injections of the standard at the specification limit.

  • Acceptance Criteria:

    • RSD ≤ 5.0% (for trace analysis) or ≤ 2.0% (for assay).

Part 4: Visualization of the Analytical Workflow

The following diagram illustrates the decision logic and critical control points (CCPs) for validating this method.

ValidationWorkflow Start Start: Method Development Solubility Solubility Check (TBPA in MeOH/DMSO) Start->Solubility ColumnSelect Column Selection (CSH C18 vs HILIC) Solubility->ColumnSelect MS_Opt MS/MS Optimization (Find Precursor 233.2 -> Frag) ColumnSelect->MS_Opt SystemSuit System Suitability Test (Tailing Factor < 1.5?) MS_Opt->SystemSuit Validation Execute ICH Q2(R2) Validation Protocol SystemSuit->Validation Pass Fail Re-optimize Mobile Phase (Add HFBA or Change pH) SystemSuit->Fail Fail Report Final Validation Report Validation->Report Fail->ColumnSelect Iterate

Figure 1: Critical path for developing and validating the LC-MS/MS method for TBPA residues.

Part 5: Troubleshooting & Causality (Expert Insights)

Issue: Carryover (Ghost peaks in blank injections).

  • Causality: The hydrophobic tert-butyl group combined with the basic amine causes the molecule to stick to the injection needle and rotor seal.

  • Solution: Implement a multi-wash needle program.

    • Wash 1: 0.1% Formic Acid in Water (Aqueous).

    • Wash 2: 50:50 Methanol:Isopropanol + 0.1% Formic Acid (Organic/Strong Solvent).

Issue: Signal Suppression .

  • Causality: High concentrations of the API co-eluting with the trace impurity compete for charge in the ESI source.

  • Solution: Divert the LC flow to waste during the API elution window (using a switching valve) to keep the MS source clean.

References
  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation. [1]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (ICH M7 reference).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Validation of CSH technology for amines).

Sources

Validation

A Comparative Guide to the Crystal Structure Determination of 1-(4-tert-butylphenyl)piperidin-4-amine Salts

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist In the landscape of modern drug development, the solid-state properties of an active pharmaceutical ingredient (...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of modern drug development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The selection of an appropriate salt form and the thorough characterization of its crystal structure can significantly influence a drug candidate's bioavailability, stability, and manufacturability.[1][2][3] This guide provides a comprehensive, in-depth comparison of methodologies for the crystal structure determination of salts of 1-(4-tert-butylphenyl)piperidin-4-amine, a novel piperidine derivative. While specific crystal structure data for this exact molecule's salts is not yet publicly available, this guide will serve as a robust framework for researchers undertaking such a study, providing field-proven insights and detailed experimental protocols.

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds.[4][5] The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for therapeutic efficacy, making X-ray crystallography an indispensable tool in the development of such candidates.[4] This guide will walk through the essential steps from synthesis to comprehensive solid-state characterization, enabling researchers to make informed decisions in their drug development programs.

Synthesis and Salt Formation: The Foundation of Crystalline Diversity

The journey to a well-characterized pharmaceutical salt begins with the synthesis of the parent compound and a systematic salt screening process. The choice of counter-ion can dramatically alter the physicochemical properties of the API.[1][6]

Synthesis of 1-(4-tert-butylphenyl)piperidin-4-amine

A plausible synthetic route to the parent compound, 1-(4-tert-butylphenyl)piperidin-4-amine, can be achieved through reductive amination. This common and effective method involves the reaction of 4-(tert-butyl)aniline with 1-Boc-4-piperidone, followed by deprotection of the Boc group and subsequent reaction with a suitable amine source or further modification.

Salt Screening and Selection

With the free base in hand, a salt screening study is initiated to identify crystalline salts with desirable properties. A diverse range of pharmaceutically acceptable counter-ions should be employed. The pKa of the parent compound and the counter-ions is a critical factor in salt formation.

Common Counter-ions for Salt Screening:

  • Inorganic Acids: Hydrochloride (HCl), Hydrobromide (HBr), Sulfate (H₂SO₄), Phosphate (H₃PO₄)

  • Organic Acids: Methane-sulfonate (mesylate), Ethane-sulfonate (esylate), Toluene-sulfonate (tosylate), Maleate, Fumarate, Tartrate, Citrate

The selection of a particular salt form is guided by a multitude of factors including the chemistry of the API, the intended dosage form, and the desired pharmacokinetic profile.[1]

Crystallization: From Solution to Single Crystals

Obtaining high-quality single crystals is the crux of successful single-crystal X-ray diffraction analysis. Various crystallization techniques should be explored for each salt.[7][8]

Common Crystallization Methods:

  • Slow Evaporation: A solution of the salt is left undisturbed in an open or partially covered container, allowing the solvent to evaporate slowly, leading to crystal growth.

  • Vapor Diffusion (Hanging Drop and Sitting Drop): A concentrated drop of the salt solution is allowed to equilibrate with a larger reservoir of a precipitant solution in a sealed chamber. The gradual diffusion of vapor leads to controlled crystallization.

  • Cooling Crystallization: A saturated solution of the salt at an elevated temperature is slowly cooled, reducing the solubility and inducing crystallization.

The choice of solvent is critical and often requires screening a range of solvents with varying polarities.[7]

Crystal Structure Determination: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional structure of a molecule.[4]

Single-Crystal X-ray Diffraction (SCXRD) Workflow

The process of SCXRD involves mounting a suitable single crystal on a goniometer, irradiating it with a focused X-ray beam, and collecting the diffraction data as the crystal is rotated. The resulting diffraction pattern is then used to solve and refine the crystal structure.

SCXRD_Workflow cluster_experiment Experimental Setup cluster_analysis Data Analysis Crystal Selection Crystal Selection Mounting on Goniometer Mounting on Goniometer Crystal Selection->Mounting on Goniometer Data Collection Data Collection Mounting on Goniometer->Data Collection X-ray Source X-ray Source X-ray Source->Mounting on Goniometer Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation Validation Structure Refinement->Validation

A flowchart illustrating the key stages of single-crystal X-ray diffraction.
Comparative Crystallographic Data (Hypothetical)

The following table presents a hypothetical comparison of crystallographic data for different salts of 1-(4-tert-butylphenyl)piperidin-4-amine, illustrating the type of information obtained from SCXRD.

ParameterHydrochloride SaltSulfate SaltTartrate Salt
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cP2₁2₁2₁P-1
a (Å) 10.58.27.5
b (Å) 15.212.59.8
c (Å) 9.820.111.2
α (°) 909085.3
β (°) 105.29095.1
γ (°) 9090102.4
Volume (ų) 15102060805
Z 442
Calculated Density (g/cm³) 1.251.301.35
Hydrogen Bonding N-H···Cl, C-H···ClN-H···O, O-H···ON-H···O, O-H···O, C-H···O

Polymorphism and Bulk Characterization: Ensuring Consistency

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development as different polymorphs can have different physicochemical properties.[9][10] Powder X-ray diffraction (PXRD) is the primary tool for analyzing the crystallinity of bulk material and identifying different polymorphic forms.

Polymorph Screening Workflow

A polymorph screen involves crystallizing the salt under a wide variety of conditions (e.g., different solvents, temperatures, and crystallization methods) and analyzing the resulting solids by PXRD.

Polymorph_Screening Salt Material Salt Material Crystallization Conditions Crystallization Conditions Salt Material->Crystallization Conditions Solid Forms Solid Forms Crystallization Conditions->Solid Forms PXRD Analysis PXRD Analysis Solid Forms->PXRD Analysis Thermal Analysis (DSC, TGA) Thermal Analysis (DSC, TGA) Solid Forms->Thermal Analysis (DSC, TGA) Spectroscopy (FTIR, Raman) Spectroscopy (FTIR, Raman) Solid Forms->Spectroscopy (FTIR, Raman) Characterization Characterization PXRD Analysis->Characterization Thermal Analysis (DSC, TGA)->Characterization Spectroscopy (FTIR, Raman)->Characterization

Workflow for polymorph screening and characterization.

Physicochemical Characterization: Linking Structure to Performance

The ultimate goal of salt screening and crystal structure determination is to identify a solid form with optimal physicochemical properties.[3]

Key Physicochemical Properties and Their Assessment
  • Solubility: Determined by methods such as shake-flask or potentiometric titration. Higher aqueous solubility is often desirable for improved bioavailability.

  • Stability: Assessed under various stress conditions (e.g., high temperature, humidity, light). Thermal stability is often evaluated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Hygroscopicity: The tendency of a material to absorb moisture from the atmosphere, measured by Dynamic Vapor Sorption (DVS).

Comparative Physicochemical Data (Hypothetical)
PropertyHydrochloride SaltSulfate SaltTartrate Salt
Aqueous Solubility (mg/mL at 25°C) 5.215.825.1
Melting Point (°C) 210255185
Hygroscopicity (Weight gain at 80% RH) 0.5%2.1%1.2%
Thermal Stability (Decomposition Temp °C) 220260195

Conclusion

The selection of an optimal salt form and a thorough understanding of its crystal structure are critical milestones in the drug development process. This guide has provided a comprehensive framework for the crystal structure determination and comparative analysis of salts of 1-(4-tert-butylphenyl)piperidin-4-amine. By employing a systematic approach to synthesis, salt screening, crystallization, and detailed physicochemical characterization, researchers can mitigate risks and enhance the likelihood of developing a successful drug product. The interplay between the molecular structure, crystal packing, and macroscopic properties underscores the importance of a multidisciplinary approach in modern pharmaceutical sciences.

References

  • BenchChem. (n.d.). Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide.
  • Dave, V. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI.
  • Saify, Z. S., et al. (2015). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate.
  • Dave, V., & Gupta, M. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics, 9(4), 47.
  • Payghan, S. A. (2016). PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. ResearchGate.
  • Prime Scholars. (n.d.). Physicochemical characterization of crystalline supramolecular systems containing established drugs and new drug candidates.
  • Dave, V. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. ResearchGate.
  • Ye, J., et al. (2019). A continuous flow method to obtain 2-substituted piperidine derivatives. ResearchGate.
  • Bylov, I. A., et al. (2022). Synthesis, X-ray diffraction study, analysis of inter- molecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxyl. IUCr Journals.
  • Bylov, I. A., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. PMC.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.
  • Google Patents. (n.d.). Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl) piperidine-1-tert-butyl formate.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate.
  • Google Patents. (n.d.). Method for synthesizing 1-boc-4-aminopiperidine.
  • Zhang, G. G. Z., et al. (2017). The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. Current Pharmaceutical Design, 23(26), 3829-3841.
  • Mahesha, M. G., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and.... PMC.
  • Ghavidast, A., et al. (2021). Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). CrystEngComm.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: 1-(4-Tert-butylphenyl)piperidin-4-amine

The following technical guide provides an operational safety framework for handling 1-(4-Tert-butylphenyl)piperidin-4-amine . Note on Chemical Identity & Risk Classification: As a specialized piperidine derivative contai...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an operational safety framework for handling 1-(4-Tert-butylphenyl)piperidin-4-amine .

Note on Chemical Identity & Risk Classification: As a specialized piperidine derivative containing both a basic primary amine and a lipophilic tert-butylphenyl moiety, this compound presents a dual hazard profile: corrosivity/irritation typical of primary amines and enhanced dermal absorption due to lipophilicity.[1] In the absence of a compound-specific GHS harmonized classification, this guide applies the Precautionary Principle , categorizing the substance under the high-risk protocols used for corrosive, toxic organic amines.[1][2]

Chemical Profile & Hazard Logic

Compound Name: 1-(4-Tert-butylphenyl)piperidin-4-amine Functional Class: Heterocyclic Primary Amine / Lipophilic Building Block Physical State: Solid (Likely Crystalline or Waxy)[1][2][3]

The "Why" Behind the Hazards (Mechanistic Insight)

To handle this chemical safely, one must understand its molecular behavior:

  • Primary Amine Functionality (-NH₂): The unhindered nitrogen at position 4 is a strong nucleophile and base.[1] Upon contact with moisture (mucous membranes, eyes), it can generate hydroxide ions, leading to chemical burns or severe irritation [1].[1]

  • Piperidine Ring: Piperidine cores are associated with "fishy" odors and respiratory irritation.[1] They can act as sensitizers [2].[1]

  • Tert-Butylphenyl Tail: This large, greasy group increases the molecule's LogP (lipophilicity).[1] Unlike simple salts, this molecule can permeate skin barriers and nitrile gloves more rapidly, carrying the toxic amine core into the bloodstream [3].[1]

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for lipophilic amines.[1][2]

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Long-cuff Nitrile or Neoprene (5-8 mil)The tert-butyl group facilitates permeation.[1][2] Double gloving creates a sacrificial barrier and allows immediate outer glove removal upon contamination without exposing skin.[1]
Eye/Face Protection Chemical Splash Goggles + Face Shield Safety glasses leave gaps.[1] Amines are caustic; a splash can cause irreversible corneal opacity.[1] The face shield protects the neck/chin from projectiles.[1]
Body Protection Tyvek® Lab Coat (or chemically resistant apron)Cotton absorbs liquids and holds them against the skin.[1] Impervious materials prevent "wicking" of the lipophilic amine.[1]
Respiratory Fume Hood (Face velocity > 100 fpm)Inhalation of amine dust/vapor causes laryngeal edema.[1] If hood work is impossible, use a full-face respirator with P100/Organic Vapor cartridges .

Operational Protocols

A. Solid Handling (Weighing & Transfer)

Objective: Prevent dust generation and static discharge.[1]

  • Engineering Control: Perform all weighing inside a certified chemical fume hood.

  • Static Mitigation: Use an antistatic gun or ionizer bar if the powder is fluffy.[1] Amine dusts can be combustible.[1][3]

  • Transfer Technique:

    • Do not use metal spatulas if the substance is sticky/waxy (common for tert-butyl derivatives); use disposable polypropylene spatulas to avoid cross-contamination.[1][2]

    • Place the receiving vessel (flask/vial) inside a secondary container (e.g., a plastic tray) to catch any stray granules.[1]

  • Decontamination: Immediately wipe the balance area with a lint-free wipe dampened with 1M HCl (to neutralize the amine) followed by water.[1]

B. Solubilization & Reaction Setup

Objective: Control exotherms and vapor release.

  • Solvent Choice: When dissolving, add the solid to the solvent slowly.[1]

  • Acid Warning: Never add this compound directly to concentrated acids.[1] The neutralization reaction will be highly exothermic and may cause "bumping" or splashing.[1]

  • Inert Atmosphere: Store and react under Nitrogen or Argon.[1] Amines oxidize over time, turning dark/brown; while this may not affect safety, it degrades purity.

Emergency Response Logic

Trustworthiness Check: These steps are self-validating based on acid-base chemistry.[1][2]

Exposure Response Decision Tree

This workflow dictates immediate actions based on the type of exposure.[1][4][5]

ExposureResponse Start Exposure Incident Detected Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal SkinAction 1. Remove Contaminated Clothing 2. Blot (Don't Rub) Excess 3. Rinse Water > 15 mins Skin->SkinAction EyeAction 1. Force Eyelids Open 2. Rinse at Eyewash Stn > 15 mins 3. Do NOT Neutralize Eye->EyeAction InhalAction 1. Move to Fresh Air 2. Oxygen if Breathing Difficult 3. Seek Medical Aid Inhal->InhalAction Medical Seek Emergency Medical Attention (Bring SDS/Chemical Name) SkinAction->Medical EyeAction->Medical InhalAction->Medical

Figure 1: Immediate response logic for amine exposure.[1][2] Note the critical instruction NOT to neutralize eyes chemically, as reaction heat can worsen injury.[1]

Disposal & Waste Management

Do not treat this as general organic waste.[1][2]

  • Segregation: Dispose of as "Basic Organic Waste" .

    • Reasoning: Mixing amines with acid waste streams in a closed container can generate heat and pressure, leading to container rupture.

  • Container Labeling: Clearly mark "Amine Hazard" and "Corrosive".[1]

  • Quenching (Small Spills):

    • Absorb liquid spills with Vermiculite or sand.[1]

    • Treat the absorbent with a dilute acid solution (e.g., 5% Citric Acid) to convert the volatile free base into a non-volatile salt before disposal [4].

References

  • Fisher Scientific. (2014).[1] Safety Data Sheet: 4-Aminopiperidine derivatives (General Read-Across).[1][2] Retrieved from [1][2]

  • New Jersey Department of Health. (2017).[1] Hazardous Substance Fact Sheet: Piperidine.[1] Retrieved from [1][2]

  • PubChem. (2025).[1] Compound Summary: Piperidine Derivatives and Lipophilicity Data.[1] Retrieved from [1][2]

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press.[1] Retrieved from [1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Tert-butylphenyl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(4-Tert-butylphenyl)piperidin-4-amine
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